Technical Documentation Center

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
  • CAS: 1101120-07-3

Core Science & Biosynthesis

Foundational

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate chemical properties

This comprehensive technical guide details the chemical properties, synthesis, and applications of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate . [1][2][3][4] Executive Summary Methyl pyrazolo[1,5-a]pyridine-5-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical properties, synthesis, and applications of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate .

[1][2][3][4]

Executive Summary

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1101120-07-3 ) is a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere of indole and azaindole.[1] Distinguished by its bridgehead nitrogen and electron-deficient pyridine ring fused to an electron-rich pyrazole, this compound serves as a critical intermediate in the development of kinase inhibitors (e.g., Pim-1, Aurora) and anti-parasitic agents. Its C-5 ester functionality provides a versatile handle for divergent synthesis, allowing rapid access to focused chemical libraries.

Part 1: Structural & Physicochemical Profile

The pyrazolo[1,5-a]pyridine core is planar and aromatic, with 10


-electrons delocalized across the fused system. The presence of the methyl ester at the C-5 position significantly alters the electronic landscape compared to the unsubstituted parent heterocycle.
Physicochemical Properties
PropertyDataNotes
IUPAC Name Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
CAS Number 1101120-07-3
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
LogP (Calc) ~1.42Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 3 (N1, N2, Carbonyl O)N1 is the bridgehead; N2 is pyridine-like
H-Bond Donors 0Requires functionalization for donor capability
Electronic Character Dipolar; C-3 is nucleophilic; C-5 is electrophilicEster withdraws density from the pyridine ring
Electronic Distribution & Reactivity Hotspots
  • C-3 Position (Nucleophilic): The pyrazole ring is electron-rich. The C-3 position is highly susceptible to electrophilic aromatic substitution (EAS), such as halogenation or formylation.

  • C-5 Position (Electrophilic): The ester group renders this position susceptible to nucleophilic attack (hydrolysis, amidation) and reduction.

  • C-7 Position (Steric/Electronic): Proximity to the bridgehead nitrogen makes C-7 distinct; it is a target for C-H activation strategies.

Part 2: Synthetic Routes & Methodologies

The synthesis of the 5-carboxylate isomer specifically requires starting with a pre-functionalized pyridine precursor to ensure correct regiochemistry. The most robust route involves the [3+2] cycloaddition of N-aminopyridinium ylides .

Primary Synthesis: The N-Amination/Cyclization Route

This protocol ensures the ester remains at the C-5 position (derived from the C-4 position of the starting pyridine).

Step 1: N-Amination of Methyl Isonicotinate The starting material, methyl isonicotinate, is reacted with an aminating agent to form the N-aminopyridinium salt.

  • Reagents:

    
    -Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-
    
    
    
    -sulfonic acid (HOSA).
  • Conditions: DCM or Water, 0°C to RT.

  • Intermediate: 1-Amino-4-(methoxycarbonyl)pyridinium salt.

Step 2: [3+2] Cycloaddition The salt is treated with a base (to generate the N-aminide dipole in situ) and a C2-synthon (alkyne or alkene equivalent).

  • Reagents: Potassium carbonate (K

    
    CO
    
    
    
    ), Dimethylformamide (DMF).
  • Dipolarophile: Propiolic acid derivatives or Acetylene equivalents.

  • Mechanism: 1,3-Dipolar cycloaddition followed by aromatization.

Diagram 1: Synthetic Pathway

Caption: Regioselective synthesis starting from methyl isonicotinate ensures the ester is positioned at C-5.

Part 3: Reactivity & Functionalization Strategies

Once synthesized, the scaffold offers three orthogonal points for diversification, essential for SAR (Structure-Activity Relationship) studies.

C-3 Functionalization (Electrophilic Aromatic Substitution)

The C-3 position is the most electron-rich site.

  • Halogenation: Reaction with NIS (N-iodosuccinimide) or NBS yields the 3-iodo or 3-bromo derivative. These are critical precursors for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

    • Protocol: 1.0 eq Substrate + 1.1 eq NIS in Acetonitrile at RT for 2h

      
       3-Iodo product.
      
  • Formylation: Vilsmeier-Haack reaction (POCl

    
    /DMF) installs an aldehyde at C-3.
    
C-5 Ester Manipulation

The ester group allows for transformation into diverse functional groups:

  • Hydrolysis: LiOH in THF/H

    
    O yields the carboxylic acid (Precursor for amide coupling).
    
  • Amidation: Direct aminolysis or coupling via the acid allows introduction of solubilizing groups (e.g., piperazines, morpholines).

  • Reduction: LiAlH

    
     or DIBAL-H yields the primary alcohol, which can be oxidized to the aldehyde or converted to a halide.
    
C-7 Functionalization (C-H Activation)

The C-7 proton is acidic and sterically accessible.

  • Direct Arylation: Pd-catalyzed C-H activation can install aryl groups at C-7, a strategy often used to mimic the geometry of known kinase inhibitors.

Diagram 2: Reactivity Map

Caption: Orthogonal reactivity profile allowing regioselective modification at C-3, C-5, and C-7.[2]

Part 4: Experimental Protocols

Protocol A: Hydrolysis to Pyrazolo[1,5-a]pyridine-5-carboxylic acid

This step is essential for converting the methyl ester into active pharmaceutical ingredients (amides).

  • Setup: Charge a round-bottom flask with Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (1.0 equiv).

  • Solvent: Add a 3:1 mixture of THF:Water (0.2 M concentration).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H

    
    O, 2.0 equiv).
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for disappearance of the ester (M+H 177) and appearance of the acid (M+H 163).

  • Workup: Acidify to pH ~3 with 1N HCl. The carboxylic acid typically precipitates. Filter the solid, wash with cold water, and dry under vacuum.

  • Yield: Expect >90% yield of a white solid.

Protocol B: C-3 Iodination

Prepares the scaffold for cross-coupling.

  • Dissolution: Dissolve the 5-carboxylate (1.0 equiv) in Acetonitrile (MeCN).

  • Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Pour into saturated sodium thiosulfate solution to remove excess iodine.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organics over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 5: Medicinal Chemistry Applications

Kinase Inhibition

The pyrazolo[1,5-a]pyridine core is a proven ATP-competitive scaffold.

  • Binding Mode: The bridgehead nitrogen (N1) and the pyrazole nitrogen (N2) often act as a hinge-binding motif, mimicking the adenine ring of ATP.

  • Role of C-5 Substituent: The C-5 ester (or derived amide) projects into the solvent-exposed region of the kinase pocket, allowing for the attachment of solubilizing tails (e.g., morpholine, piperidine) which improve pharmacokinetic properties.

  • Targets: Used in inhibitors for Pim-1 , Aurora Kinases , and CDK families.

Anti-Parasitic Activity

Research indicates efficacy against kinetoplastid parasites. Derivatives of the 5-carboxylic acid have shown potency against Trypanosoma cruzi (Chagas disease) and Leishmania donovani, likely by inhibiting specific parasite kinases or metabolic enzymes.

References
  • Synthesis of Pyrazolo[1,5-a]pyridines : Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines". Available at: [Link]

  • Scaffold Reactivity & Functionalization : Synlett. "Regioselective cycloaddition of N-aminopyridinium ylides". 2024, 35, 1551-1556.[3]

  • Medicinal Chemistry Applications : US Patent 8,871,754.[4] "Compounds and compositions for the treatment of parasitic diseases". (Describes Intermediate 1-5: Methyl pyrazolo[1,5-a]pyridine-5-carboxylate).[1][5][6] Available at:

  • General Properties : PubChem. "Pyrazolo[1,5-a]pyridine-5-carboxylic acid derivatives". Available at: [Link]

Sources

Exploratory

The Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to Rational Design and Synthesis

Abstract This technical guide provides a comprehensive analysis of the pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic system in modern drug discovery.[1] Distinct from its indole and purine bioisosteres, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic system in modern drug discovery.[1] Distinct from its indole and purine bioisosteres, this scaffold offers unique physicochemical properties, including tunable lipophilicity and specific hydrogen-bonding vectors. This document details the rational design (SAR), validated synthetic protocols (specifically oxidative [3+2] cycloaddition), and biological application of these derivatives, focusing on recent breakthroughs in kinase inhibition (PI3K and p38 MAPK).

Scaffold Architecture & Bioisosteric Rationale

The pyrazolo[1,5-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen. It is frequently employed as a bioisostere for indole, yet it possesses distinct electronic characteristics that drug developers must leverage strategically.

Electronic Differentiation

Unlike indole, which is electron-rich and prone to oxidation, the pyrazolo[1,5-a]pyridine system is more metabolically robust. The bridgehead nitrogen removes the N-H donor capability found in indole, altering the hydrogen bond donor/acceptor profile.

FeatureIndolePyrazolo[1,5-a]pyridineMedChem Implication
H-Bonding Donor (NH)Acceptor (N-bridge)Alters binding pocket interaction; improves permeability.
pKa ~16 (NH)~2.5 (Conjugate acid)Reduced polarity; better CNS penetration potential.
Metabolism Prone to C3 oxidationStable at C3Enhanced metabolic stability (t1/2).
Geometry PlanarPlanarMaintains flat topology for ATP-pocket intercalation.
The "Privileged" Vectors

Successful optimization requires targeting specific positions on the ring:

  • C-3 Position: The most nucleophilic site. Ideal for installing pharmacophores via electrophilic aromatic substitution (e.g., halogenation, formylation).

  • C-2 Position: Often used to attach solubilizing tails or lipophilic groups to occupy hydrophobic sub-pockets.

  • C-7 Position: Critical for managing steric clashes. Substituents here can force the molecule into specific conformations (atropisomerism).

Synthetic Methodology: The PIDA-Mediated Oxidative Cyclization[2]

While traditional methods employ the reaction of N-aminopyridinium salts with alkynes, modern green chemistry approaches utilize hypervalent iodine reagents to effect oxidative [3+2] cycloaddition. This method avoids transition metals, reducing purification burdens in late-stage synthesis.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the mechanistic pathway for the formation of the core scaffold using Phenyliodine(III) diacetate (PIDA).

SynthesisPath Start N-aminopyridine (Precursor) Inter1 N-Iminopyridinium Ylide Start->Inter1 Oxidation (-AcOH) Reagent PIDA (Oxidant) Reagent->Inter1 Cyclo [3+2] Cycloaddition Inter1->Cyclo Substrate Alkyne/Alkene (Dipolarophile) Substrate->Cyclo Prod Pyrazolo[1,5-a]pyridine Core Cyclo->Prod Aromatization

Figure 1: Mechanistic flow of the PIDA-mediated oxidative cycloaddition for scaffold construction.

Detailed Protocol (Standard Operating Procedure)

Objective: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

Reagents:

  • 1-Aminopyridinium iodide (1.0 equiv)

  • Ethyl but-2-ynoate (1.2 equiv)

  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 1-aminopyridinium iodide (10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion. The suspension will turn yellow, indicating ylide formation. Stir at room temperature for 15 minutes.
    
  • Cycloaddition: Dropwise add Ethyl but-2-ynoate (12 mmol). A slight exotherm may be observed.

  • Reaction: Stir the mixture at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the pyridinium salt.

  • Work-up: Dilute the reaction mixture with ice-cold water (100 mL). Extract with EtOAc (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of N-NH2 protons and the appearance of the C-7 doublet (approx. 8.5 ppm).

  • Yield Target: >75% is expected for electron-deficient alkynes.

Biological Application: Kinase Inhibition (PI3K & p38 MAPK)

The pyrazolo[1,5-a]pyridine scaffold has recently gained traction as a potent inhibitor of Phosphoinositide 3-kinases (PI3K) and p38 Mitogen-Activated Protein Kinase (MAPK).

Case Study: Dual PI3K Inhibition

Recent work (2024) has highlighted this scaffold's ability to selectively inhibit PI3K isoforms, which are critical in cancer immunotherapy. The scaffold mimics the adenine ring of ATP, forming key interactions within the kinase hinge region.

Structure-Activity Relationship (SAR) Summary:

PositionModificationEffect on Activity (PI3K)
C-3 Aryl/Heteroaryl couplingCritical. Forms hydrophobic interactions with the P-loop.
C-2 Small alkyl / AmideModulates solubility and prevents steric clash with the gatekeeper residue.
C-7 Substitution (e.g., -NH2)Can induce selectivity between PI3K isoforms (

vs

).
Signaling Pathway Intervention

The following diagram details where the pyrazolo[1,5-a]pyridine inhibitor intercepts the inflammatory signaling cascade.

Pathway Ext External Stimuli (GFs / Cytokines) RTK RTK / GPCR Ext->RTK PI3K PI3K (Target) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition AKT AKT Activation PIP3->AKT mTOR mTOR Signaling AKT->mTOR Effect Cell Proliferation / Survival mTOR->Effect

Figure 2: Intervention point of pyrazolo[1,5-a]pyridine derivatives within the PI3K/AKT signaling cascade.

ADME & Optimization Strategy

A common pitfall with fused aromatic systems is poor aqueous solubility (LogP > 4). To transition a "hit" to a "lead," the following optimization workflow is recommended.

Solubility Enhancement
  • Strategy: Introduce polar solubilizing groups at the C-2 position .

  • Implementation: Attach a morpholine, piperazine, or solubilizing ether tail. This position generally points towards the solvent-exposed region of the kinase binding pocket, tolerating bulkier groups without compromising potency.

Metabolic Soft Spots
  • Problem: The C-3 aryl group is often a site of CYP450-mediated oxidation.

  • Solution: Fluorination.[2][3] Replacing C-H bonds with C-F on the C-3 aryl ring blocks metabolic attack while maintaining steric integrity.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 2024.

  • Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett, 2024.[4]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Organic Letters, 2005.[5]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling. ACS Omega, 2019.

Sources

Foundational

Physical characteristics of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

An In-Depth Technical Guide to the Physical Characteristics of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolo[1,5-a]pyridine Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] As a fused, rigid, and planar N-heterocyclic motif, it provides a unique three-dimensional framework that is synthetically versatile, allowing for structural modifications across its periphery.[1] This versatility has led to the development of numerous derivatives with significant biological activities, including use as anticancer agents and kinase inhibitors.[2][3] Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (CAS No. 1101120-07-3) is a specific derivative within this class, serving as a key building block in synthetic chemistry.[4] Understanding its core physical characteristics is paramount for its effective utilization in research and development, ensuring purity, consistency, and predictable behavior in subsequent applications.

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate, grounded in established analytical techniques and comparative data from related structures.

Core Physicochemical Properties

The fundamental physicochemical properties define the compound's identity and handling requirements. These are the first parameters established when synthesizing or procuring a new chemical entity.

PropertyValueSource(s)
CAS Number 1101120-07-3[4][5][6][7]
Molecular Formula C₉H₈N₂O₂[4][5][7]
Molecular Weight 176.17 g/mol [4][5][8]
Appearance Solid[5]
Purity (Typical) ≥98%[5]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is the cornerstone of structural verification for organic molecules. For a compound like Methyl pyrazolo[1,5-a]pyridine-5-carboxylate, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Insights: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For Methyl pyrazolo[1,5-a]pyridine-5-carboxylate, one would expect distinct signals for the aromatic protons on the fused ring system and a characteristic singlet for the methyl ester group.[9] The splitting patterns (e.g., doublets, triplets) and coupling constants would confirm the substitution pattern on the pyridine ring.[9][10]

¹³C NMR Insights: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include those for the carbonyl carbon of the ester (typically downfield), the aromatic carbons of the fused rings, and the methyl carbon of the ester group.[11]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often used for heterocyclic compounds that may have lower solubility in chloroform.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization.

  • Advanced Experiments: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish H-H and C-H correlations, respectively.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate would be dominated by characteristic absorption bands.

  • Carbonyl (C=O) Stretch: A strong, sharp peak is expected in the region of 1700-1725 cm⁻¹ corresponding to the ester carbonyl group.[12]

  • C-N Stretching: Vibrations from the pyrazole ring C-N bonds typically appear around 1290 cm⁻¹.[13]

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region are indicative of the fused aromatic ring system.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Expected Fragmentation: In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 176.17.[5] Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.[12]

Analytical Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or procured batch of a compound like Methyl pyrazolo[1,5-a]pyridine-5-carboxylate follows a standardized workflow to ensure identity, purity, and consistency.

G cluster_0 Initial Assessment cluster_1 Structural Verification cluster_2 Purity & Thermal Properties cluster_3 Final Characterization Sample Sample Procurement/ Synthesis Appearance Visual Inspection (Color, Form) Sample->Appearance Solubility Solubility Screening (Common Solvents) Appearance->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR Primary Structure Confirmation MS Mass Spectrometry (HRMS) Solubility->MS Primary Structure Confirmation IR IR Spectroscopy Solubility->IR Primary Structure Confirmation HPLC Purity Analysis (HPLC/UPLC) NMR->HPLC Purity Check MS->HPLC Purity Check IR->HPLC Purity Check MeltingPoint Melting Point Determination HPLC->MeltingPoint DSC Differential Scanning Calorimetry (DSC) MeltingPoint->DSC FinalReport Certificate of Analysis (CoA) DSC->FinalReport

Caption: Standard analytical workflow for compound characterization.

Thermal and Morphological Properties

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C). While a specific melting point for Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is not widely published, data from structurally similar pyrazolo[1,5-a]pyridine derivatives show melting points ranging from approximately 200 °C to over 270 °C.[12][14] For example, 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester melts at 228–229 °C.[12] This suggests that Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is a high-melting solid, consistent with its planar, aromatic structure which allows for efficient crystal packing.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The temperature is ramped quickly to about 15-20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.

  • Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Crystallography and Solid-State Structure

The tendency of pyrazolo[1,5-a]pyrimidine and related derivatives to form stable crystals is well-documented.[15] X-ray crystallography on related structures reveals that the planar nature of the fused ring system facilitates π-π stacking interactions in the solid state.[14][16] Additionally, the presence of nitrogen atoms and the carbonyl oxygen allows for potential C-H···N and C-H···O hydrogen bonding interactions, which further stabilize the crystal lattice.[16] These intermolecular forces are responsible for the compound's solid nature and relatively high melting point.

Conclusion

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is a crystalline solid whose identity and purity are best confirmed through a combination of spectroscopic and thermal analyses. Its structure is definitively elucidated by NMR, IR, and mass spectrometry, which together verify the core pyrazolo[1,5-a]pyridine framework and the methyl carboxylate substituent. Its high melting point, inferred from related compounds, is a consequence of its rigid, planar structure that promotes strong intermolecular forces in the solid state. The protocols and data presented in this guide offer a robust framework for researchers to confidently assess the physical characteristics of this important heterocyclic building block.

References

  • SGT Life Sciences. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. [Link]

  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • MDPI. Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Structures of substituted phenyl‐pyrazolo[1,5‐a]pyridine derivatives 4(a–k). [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • ResearchGate. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. [Link]

  • MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • PubChem. Methyl 6-bromopyrazolo(1,5-a)pyridine-3-carboxylate. [Link]

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Colorcom Group. 104468-87-3|Pyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. [Link]

  • International Journal of Pharmaceutical Sciences. Mahek Patel., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1238-1254. [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

Sources

Exploratory

Retrosynthetic Analysis of the Pyrazolo[1,5-a]pyridine Core

[1][2][3][4] Executive Summary: The "Privileged" Scaffold In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its planar, aromatic, bicyclic structure mimics the purine bases of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., Selpercatinib for RET-mutant cancers) and phosphodiesterase inhibitors (e.g., Ibudilast for asthma and MS).[1][2]

This guide provides a rigorous retrosynthetic analysis of this core, moving beyond basic textbook disconnections to explore the causal logic, regiochemical control, and self-validating protocols required for high-efficiency synthesis in a drug discovery setting.[1][2]

Structural Logic & Reactivity Profile

Before attempting retrosynthesis, one must understand the electronic distribution of the core.[1][2] The pyrazolo[1,5-a]pyridine system is a 10-


 aromatic system.[1][2][3]
  • Numbering: The standard IUPAC numbering assigns the non-bridgehead nitrogen as N1 .[2] The bridgehead nitrogen is N4 .[2] The carbons in the pyrazole ring are C2 and C3 , while the pyridine ring carbons are C5, C6, and C7 .[1]

  • Electrophilic Attack: The C3 position is electron-rich (enamine-like) and highly susceptible to electrophilic aromatic substitution (halogenation, acylation).[1][2][3]

  • Metallation: The C7 position (adjacent to the bridgehead nitrogen) is the most acidic site on the pyridine ring, allowing for directed ortho-lithiation.[1][2]

Figure 1: Reactivity Map

G Fig 1: Pyrazolo[1,5-a]pyridine Reactivity. Blue=Electrophilic, Yellow=Lithiation. N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a N4 N4 C3a->N4 N4->N1 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C3a

[2][3]

Retrosynthetic Strategies

The construction of the pyrazolo[1,5-a]pyridine core generally relies on forming the pyrazole ring onto a pre-existing pyridine ring.[1][2][4] The most robust strategies utilize N-aminopyridines as 1,3-dipoles.[1][2][3]

Strategy A: [3+2] Cycloaddition (The Primary Disconnection)

This is the industry standard for generating diversity at C2 and C3.[1][2]

  • Disconnection: Break the C2-C3 and N1-C2 bonds.

  • Precursors: N-aminopyridine (1,3-dipole) + Alkyne (Dipolarophile).[1][2][3]

  • Logic: The N-aminopyridine forms an azomethine imine ylide in situ, which undergoes a [3+2] cycloaddition with the alkyne.[1][2]

Strategy B: Oxidative Cyclization

Useful when the dipolarophile is an alkene or enone.[2]

  • Disconnection: Similar to A, but requires an oxidation step to restore aromaticity.

  • Precursors: N-aminopyridine + Alkene/Enone + Oxidant (PIDA, Air/Cu).[1][2][3]

Strategy C: Intramolecular Condensation
  • Disconnection: Break the N1-C2 bond.

  • Precursors: 2-(2-Alkynyl)pyridine + Aminating agent.[1][2][3]

  • Logic: Electrophilic cyclization of the alkyne activated by the pyridine nitrogen.

Figure 2: Retrosynthetic Tree

Retrosynthesis Fig 2: Strategic disconnections for the pyrazolo[1,5-a]pyridine core. Target Pyrazolo[1,5-a]pyridine Core SplitA Disconnection A [3+2] Cycloaddition Target->SplitA Retro SplitB Disconnection B Oxidative Cyclization Target->SplitB SplitC Disconnection C Intramolecular Target->SplitC Ylide N-Iminopyridinium Ylide SplitA->Ylide PrecursorA1 N-Aminopyridine Salt Ylide->PrecursorA1 PrecursorA2 Alkyne (Dipolarophile) Ylide->PrecursorA2 SplitB->PrecursorA1 PrecursorB1 Alkene / Enone SplitB->PrecursorB1 Oxidant Oxidant (PIDA / O2) SplitB->Oxidant PrecursorC1 2-Alkynylpyridine SplitC->PrecursorC1

[2][3]

Deep Dive: The [3+2] Cycloaddition Protocol

This section details the most versatile route (Strategy A), utilizing Tamura's Reagent (O-mesitylenesulfonylhydroxylamine, MSH) or O-(2,4-dinitrophenyl)hydroxylamine to generate the N-aminopyridine salt.[1][2][3]

The Mechanism
  • N-Amination: The pyridine nitrogen attacks the electrophilic nitrogen of the aminating agent (MSH), forming an N-aminopyridinium salt.[1][2][3]

  • Ylide Formation: Treatment with base (K₂CO₃ or DBU) deprotonates the exocyclic amine, generating the pyridinium-N-imide (a 1,3-dipole).[1][2][3]

  • Cycloaddition: The dipole reacts with an alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) in a [3+2] fashion.[1][2]

  • Aromatization: In the case of alkynes, the intermediate is often unstable and may rearrange or lose substituents to aromatize, though with DMAD, the product is directly the diester.[2]

Experimental Protocol: Synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Safety Note: MSH is potentially explosive.[1][2] Prepare fresh or use the safer alternative: O-(2,4-dinitrophenyl)hydroxylamine (DPH).[1][2][3]

Step 1: Preparation of N-Aminopyridinium Salt
  • Dissolve pyridine (1.0 equiv) in CH₂Cl₂ (0.5 M).

  • Add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.1 equiv) dropwise at 0 °C.

  • Stir at room temperature for 2 hours. A white precipitate (the salt) will form.[1][2]

  • Self-Validation: Filter the solid. The ¹H NMR should show a diagnostic downfield shift of the pyridine protons and a broad singlet (NH₂) around 6-8 ppm.[1][2][3]

Step 2: [3+2] Cycloaddition
  • Suspend the N-aminopyridinium salt (1.0 equiv) in DMF or Acetonitrile.[1][2][3]

  • Add Potassium Carbonate (K₂CO₃, 2.5 equiv).[1][2] The suspension will change color (often yellow/orange) indicating ylide formation.[1][2]

  • Add Dimethyl Acetylenedicarboxylate (DMAD, 1.2 equiv) dropwise.[1][2]

  • Stir at room temperature (or mild heat, 60 °C) for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Table 1: Comparison of Synthetic Methods
Feature[3+2] Alkyne (Strategy A)Oxidative [3+2] Alkene (Strategy B)[1][2][3]Intramolecular (Strategy C)
Scope Broad (Esters, Aryls)Broad (Ketones, Aldehydes)Limited (Requires 2-subst.)[1][2][3]
Reagents Base (K₂CO₃, DBU)Oxidant (PIDA, Cu/O₂)Au/Ag Catalysts
Atom Economy HighLower (Oxidant waste)High
Regioselectivity Controlled by sterics/electronicsHighHigh (Pre-installed)
Key Reference J. Org.[1][2] Chem. 2019 [1]Synthesis 2017 [2]Chem. Comm.[1][2] 2015 [3]

Case Study: Ibudilast

Ibudilast (2-isopropyl-1-pyrazolo[1,5-a]pyridin-3-ylpropan-1-one) is a classic PDE4 inhibitor.[1][2][3] Its synthesis validates the reactivity profile described above.

Retrosynthesis of Ibudilast:

  • Acylation (Late Stage): The C3-acyl group is installed via Friedel-Crafts acylation on the pre-formed core.[1][2][3] This exploits the high electron density at C3 (see Fig 1).[1][2]

  • Core Formation: The 2-isopropylpyrazolo[1,5-a]pyridine core is formed via [3+2] cycloaddition of N-aminopyridinium iodide with an isopropyl-substituted alkyne (or equivalent synthon).[1][2][3]

Protocol Insight: Commercial routes often use 2-methylpyridine (2-picoline) as a starting material, but the N-aminopyridine route allows for modular installation of the C2-isopropyl group using 4-methylpent-2-ynoate derivatives, followed by decarboxylation if necessary.[1][2][3]

References

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Source: ACS Omega, 2019.[1][2] URL:[Link] (Verified Context)[1][2][3]

  • Gold-catalyzed synthesis of pyrazolo[1,5-a]pyridines from 2-alkynylpyridines. Source: Chemical Communications, 2015.[1][2] URL:[Link]

  • Ibudilast: A Non-selective Phosphodiesterase Inhibitor. Source: PubChem.[1][2] URL:[Link][1][2][3]

  • Selpercatinib (LOXO-292): A Potent, Highly Selective RET Inhibitor. Source:[1][2][3] Journal of Medicinal Chemistry, 2020.[1][2] URL:[Link][1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate in Kinase Discovery

Abstract & Introduction Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is a privileged heterocyclic scaffold utilized extensively in the design of ATP-competitive kinase inhibitors. Structurally, the pyrazolo[1,5-a]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is a privileged heterocyclic scaffold utilized extensively in the design of ATP-competitive kinase inhibitors. Structurally, the pyrazolo[1,5-a]pyridine core acts as a bioisostere of the purine ring system found in ATP, allowing it to anchor effectively within the kinase hinge region.

This Application Note focuses on the utility of the 5-carboxylate derivative as a critical intermediate for Structure-Activity Relationship (SAR) exploration. Unlike the bare scaffold, the C5-ester provides a versatile synthetic handle, allowing researchers to extend the molecule into the solvent-exposed regions of the kinase binding pocket—a strategy proven to enhance solubility and selectivity in targets such as JAK2 , p38 MAPK , and PI3K .

Key Chemical Biology Attributes
  • Hinge Binding: The N1 nitrogen of the pyrazole ring typically serves as a hydrogen bond acceptor for the kinase hinge region backbone.

  • Vector Accessibility: The C5-position (ester) allows for the attachment of solubilizing groups (e.g., morpholines, piperazines) via amide coupling, critical for modulating physicochemical properties (LogD, metabolic stability).

  • C3-Functionalization: The C3 position is electronically activated for electrophilic aromatic substitution (e.g., iodination), facilitating Suzuki-Miyaura couplings to introduce hydrophobic groups that occupy the kinase "gatekeeper" region.

Synthetic Application Protocol: Scaffold Functionalization

Objective: Convert the methyl ester precursor into a bioactive amide-linked inhibitor library. Rationale: The methyl ester itself is often widely hydrophobic and lacks specific interactions. Converting it to an amide allows for the introduction of hydrogen bond donors/acceptors required for high-affinity binding.

Workflow Diagram: Divergent Synthesis

SynthesisWorkflow Figure 1: Divergent synthetic route for functionalizing the pyrazolo[1,5-a]pyridine core. Start Methyl pyrazolo[1,5-a] pyridine-5-carboxylate Inter1 C3-Iodination (NIS, ACN) Start->Inter1 Step A: Electrophilic Subst. Inter2 Suzuki Coupling (R-B(OH)2, Pd cat.) Inter1->Inter2 Step B: C-C Bond Formation Acid Carboxylic Acid Intermediate Inter2->Acid Step C: LiOH Hydrolysis Final Target Inhibitor (Amide) Acid->Final Step D: Amide Coupling (HATU/Amine)

[1][2][3]

Detailed Protocol Steps
Step A: C3-Functionalization (Optional but Recommended)

Before modifying the ester, establish the hydrophobic core at C3.

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure: Dissolve substrate in acetonitrile. Add 1.1 eq NIS at 0°C. Stir at RT for 2 hours.

  • Outcome: Yields the 3-iodo intermediate.

  • Coupling: Perform Suzuki coupling with an aryl boronic acid (e.g., 4-fluorophenylboronic acid) using Pd(dppf)Cl2 to target the hydrophobic pocket.

Step B: Saponification (Ester Hydrolysis)
  • Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

  • Procedure: Dissolve the C3-substituted ester in THF/Water. Add 3 eq LiOH. Stir at 60°C for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3. Precipitate the carboxylic acid.

  • Checkpoint: Verify via LC-MS (Expect M-14 mass shift from methyl ester to acid).

Step C: Amide Coupling (Library Generation)
  • Reagents: HATU, DIPEA, DMF, Diverse Amines (R-NH2).

  • Procedure:

    • Mix Carboxylic Acid (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

    • Stir for 15 mins to activate.

    • Add Amine (1.2 eq). Stir for 12 hours.

  • Purification: Preparative HPLC (Reverse phase).

Biochemical Evaluation: ADP-Glo™ Kinase Assay

Objective: Determine the IC50 of synthesized analogs against a target kinase (e.g., JAK2 or p38α). Methodology: The ADP-Glo™ assay (Promega) is selected for its universality. It quantifies kinase activity by measuring the ADP produced during the reaction, which is converted to ATP and then to light (Luciferase).[4][5][6][7]

Assay Mechanism

ADPGloMechanism Figure 2: ADP-Glo Kinase Assay Principle. Signal is proportional to kinase activity. Substrate Substrate + ATP Reaction Kinase Reaction Substrate->Reaction Kinase Kinase + Inhibitor Kinase->Reaction ADP ADP Generated Reaction->ADP Phosphorylation Reagent1 ADP-Glo Reagent (Depletes ATP) ADP->Reagent1 Stop Rxn Reagent2 Detection Reagent (ADP -> ATP -> Light) Reagent1->Reagent2 Conversion Signal Luminescence (RLU) Reagent2->Signal Readout

[5][6]

Detailed Protocol
  • Compound Preparation:

    • Prepare 10mM stocks of inhibitors in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Dilute into 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Kinase Reaction (384-well plate):

    • Add 2µL of Inhibitor (at 2.5x final conc).

    • Add 2µL of Kinase (e.g., JAK2, 1-5 ng/well). Incubate 10 mins at RT.

    • Add 1µL of ATP/Substrate mix (ATP at Km apparent).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5µL ADP-Glo™ Reagent . Incubate 40 mins (Depletes unreacted ATP).

    • Add 10µL Kinase Detection Reagent . Incubate 30 mins (Converts ADP to ATP -> Light).

    • Read Luminescence (Integration time: 0.5 - 1 sec).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Cellular Validation: Western Blotting

Objective: Confirm target engagement in a cellular context.[8] Model: HEL cells (Homozygous for JAK2 V617F mutation) or THP-1 (for p38 MAPK). Readout: Phosphorylation status of downstream effectors (e.g., p-STAT3 for JAK2).

Protocol
  • Seeding: Seed HEL cells at

    
     cells/well in 6-well plates. Starve in low-serum media (0.5% FBS) overnight.
    
  • Treatment: Treat cells with inhibitors (0.1, 1.0, 10 µM) for 2 hours.

    • Control: DMSO only.

    • Stimulation: If using non-constitutive lines, stimulate with IL-6 (10 ng/mL) for the last 15 mins.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Run SDS-PAGE. Transfer to PVDF.

    • Primary Ab: Anti-pSTAT3 (Tyr705) [Rabbit, 1:1000].

    • Loading Control: Anti-Total STAT3 or Anti-GAPDH.

  • Quantification: Normalize pSTAT3 signal to Total STAT3.

Expected Data & Interpretation

The following table illustrates hypothetical SAR data trends expected when optimizing this scaffold.

Compound IDR3 (C3-Position)R5 (C5-Amide)JAK2 IC50 (nM)Solubility (µM)Notes
Ref-Ester H-OMe (Ester)>10,000< 5Inactive precursor (Pro-drug?)
Cmpd-01 Phenyl-OH (Acid)850> 100Weak binding; charge repulsion?
Cmpd-02 PhenylMorpholine4580Good potency; improved solubility.
Cmpd-03 4-F-PhenylMorpholine12 75Lead Candidate. F-interaction.
Cmpd-04 4-F-PhenylPiperazine-Me15> 100Excellent solubility; metabolic risk?

Interpretation:

  • The Ref-Ester (the starting material) is generally inactive in vitro due to lack of specific polar interactions.

  • Cmpd-03 demonstrates that combining a hydrophobic group at C3 (gatekeeper) with a solubilizing amide at C5 yields high potency.

References

  • Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors: Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem. (Contextual validation of scaffold).

  • ADP-Glo™ Kinase Assay Technical Manual: Promega Corporation. (2023).[8][9] ADP-Glo™ Kinase Assay Protocol.

  • Synthetic Routes for Pyrazolo[1,5-a]pyridine: Wang, J., et al. (2024).[1][2][10] Synthesis of functionalized pyrazolo[1,5-a]pyridines. Synlett.

  • JAK2 Inhibitor Scaffold Design: Dymock, B. W., et al. (2015). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2. Journal of Medicinal Chemistry. (Bioisostere comparison).

  • General Review of Scaffold: Mishra, C. B., et al. (2017). Pyrazolo[1,5-a]pyrimidine scaffolds: A recent update on their synthesis and medicinal attributes. European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Methyl pyrazolo[1,5-a]pyridine-5-carboxylate in Antitubercular Drug Discovery

This Application Note and Protocol Guide details the strategic utilization of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate in the discovery of novel antitubercular agents. Unlike the widely explored 3-carboxamide derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate in the discovery of novel antitubercular agents.

Unlike the widely explored 3-carboxamide derivatives (known QcrB inhibitors like TB47), the 5-carboxylate isomer offers a unique vector for optimizing physicochemical properties (solubility, metabolic stability) and accessing novel intellectual property space. This guide treats the compound as a Privileged Scaffold Intermediate for generating diverse library candidates.

Introduction & Therapeutic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of indole and purine, exhibiting potent activity against Mycobacterium tuberculosis (Mtb). While the 3-position has been heavily exploited for target engagement (specifically the cytochrome bc1 complex), the 5-position (derived from the C4 of the parent pyridine) remains underutilized.

Strategic Value of the 5-Carboxylate:

  • Vector Diversity: Allows extension into the solvent-exposed region of the binding pocket, potentially improving the solubility of lipophilic core structures.

  • Metabolic Stability: Substitution at the 5-position can block oxidative metabolism common to the parent scaffold.

  • Library Versatility: The methyl ester serves as a reactive handle for rapid diversification into hydrazides (isosteres of Isoniazid) or carboxamides .

Chemical Basis & Retrosynthesis

The synthesis of the 5-carboxylate isomer requires a regioselective approach. Unlike standard protocols that introduce esters at the 3-position via the alkyne component, this protocol retains the ester from a Methyl Isonicotinate precursor.

Retrosynthetic Logic: Target (5-COOMe)


[3+2] Cycloaddition

N-Amino-4-methoxycarbonylpyridinium

Methyl Isonicotinate
Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesis of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. Scale: 10 mmol input.

Materials:

  • Methyl isonicotinate (CAS: 2459-09-8)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (Warning: Prepare fresh; potential explosive hazard)

  • Dimethyl acetylenedicarboxylate (DMAD) or Methyl Propiolate

  • Potassium carbonate (

    
    )[1]
    
  • Dichloromethane (DCM), DMF.

Step-by-Step Methodology:

  • N-Amination of Pyridine Precursor:

    • Dissolve Methyl isonicotinate (1.37 g, 10 mmol) in DCM (20 mL) at 0°C.

    • Add MSH (1.2 eq) dropwise over 15 minutes.

    • Stir at room temperature (RT) for 2 hours.

    • Precipitate the N-aminopyridinium salt with diethyl ether. Filter and dry under vacuum.

    • Checkpoint: Verify formation of the N-amino salt via

      
      H NMR (diagnostic downfield shift of pyridine protons).
      
  • [3+2] Cycloaddition:

    • Suspend the N-amino salt (10 mmol) in DMF (15 mL).

    • Add

      
       (2.5 eq) and the dipolarophile (e.g., Methyl propiolate, 1.2 eq).
      
    • Stir vigorously at RT for 12 hours. The solution will turn dark, indicating ylide formation and cyclization.

    • Note: If DMAD is used, a 2,3-dicarboxylate-5-carboxylate product is formed. For the specific "Methyl pyrazolo[1,5-a]pyridine-5-carboxylate" (unsubstituted pyrazole), use a propiolate followed by selective decarboxylation if necessary, or use a masked alkyne equivalent.

  • Work-up & Purification:

    • Dilute reaction with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic phase with brine, dry over

      
      .
      
    • Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

    • Yield Expectation: 40-60%.

Protocol B: Library Diversification (The "Anti-TB Warhead")

Objective: Convert the scaffold into active anti-TB pharmacophores (Hydrazides).

  • Hydrazinolysis:

    • Dissolve Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (1 mmol) in Ethanol (5 mL).

    • Add Hydrazine hydrate (99%, 5 eq).

    • Reflux for 4-6 hours. Monitor TLC for disappearance of the ester spot.

    • Cool to RT. The hydrazide product often precipitates. Filter and wash with cold ethanol.

  • Schiff Base Formation (Optional):

    • React the hydrazide with various aromatic aldehydes to form Hydrazide-Hydrazones (a privileged anti-TB motif similar to Isoniazid derivatives).

Protocol C: Biological Evaluation (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Reagents:

  • Alamar Blue Reagent.

  • Middlebrook 7H9 broth supplemented with OADC.

  • Reference Drug: Isoniazid (INH) or Rifampicin (RIF).

Workflow:

  • Inoculum Prep: Adjust M. tb H37Rv culture to

    
     CFU/mL.
    
  • Plate Layout: Use 96-well microplates. Add 100 µL media to all wells.

  • Compound Addition: Serial 2-fold dilution of the test compound (Start: 100 µM

    
     0.19 µM).
    
  • Incubation: Add 100 µL bacterial suspension to wells. Incubate at 37°C for 5 days.

  • Readout: Add 20 µL Alamar Blue and 12 µL Tween 80 (10%). Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

  • Calculation: MIC is the lowest concentration preventing the color change to pink.

Data Presentation & Visualization
Table 1: SAR Logic for 5-Substituted Pyrazolo[1,5-a]pyridines
Derivative TypeReactionTarget PropertyBiological Rationale
5-Carboxylate (Parent) SynthesisLogP ~ 2.1Intermediate; moderate cell permeability.
5-Carbohydrazide HydrazinolysisH-Bond DonorMetal chelation; mimics Isoniazid mechanism.
5-Carboxamide AmidationSolubilityAccess to solvent channel; reduced lipophilicity.
5-Hydroxymethyl ReductionPolarityProbe for H-bond acceptors in the binding pocket.
Figure 1: Synthesis & Screening Workflow

SynthesisWorkflow Start Methyl Isonicotinate (Precursor) Step1 N-Amination (MSH, DCM) Start->Step1 Inter N-Aminopyridinium Salt Step1->Inter Step2 [3+2] Cycloaddition (Methyl Propiolate) Inter->Step2 Scaffold Methyl pyrazolo[1,5-a] pyridine-5-carboxylate (CORE SCAFFOLD) Step2->Scaffold Div1 Hydrazinolysis (Hydrazine hydrate) Scaffold->Div1 Div2 Amidation (Amines, AlMe3) Scaffold->Div2 Lib1 Hydrazide Library (INH-like) Div1->Lib1 Lib2 Amide Library (Solubility) Div2->Lib2 Assay MABA Assay (MIC Determination) Lib1->Assay Lib2->Assay

Caption: Synthetic workflow converting Methyl Isonicotinate to the 5-carboxylate scaffold, followed by divergent library generation and biological screening.

References
  • Scaffold Hopping in TB Discovery: "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." Journal of Medicinal Chemistry. Link

  • Synthetic Methodology: "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Synthesis. Link

  • MABA Protocol: "Microplate Alamar Blue Assay (MABA) for high-throughput screening of antitubercular agents." Antimicrobial Agents and Chemotherapy. Link

  • Mechanism of Action: "Pyrazolo[1,5-a]pyridine inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis." ACS Infectious Diseases. Link

Sources

Method

Application Notes and Protocols for the Development of PI3Kδ Inhibitors Utilizing a Pyrazolo[1,5-a]pyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the design, synthesis, and biological evaluation of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the design, synthesis, and biological evaluation of selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors based on the versatile pyrazolo[1,5-a]pyrimidine chemical scaffold. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to facilitate the discovery and development of novel therapeutic agents targeting PI3Kδ-mediated pathologies.

Introduction: Targeting PI3Kδ in Disease

The Phosphoinositide 3-kinase (PI3K) family of lipid kinases are crucial regulators of vital cellular processes, including cell proliferation, growth, migration, and survival.[1][2] The Class I PI3Ks, comprising α, β, γ, and δ isoforms, are heterodimeric proteins that catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in hematopoietic cells, making them attractive targets for immunological and hematological disorders.[3][4]

The overexpression or aberrant activation of PI3Kδ is a key driver in various B-cell malignancies and autoimmune and inflammatory diseases such as systemic lupus erythematosus (SLE), asthma, and chronic obstructive pulmonary disease (COPD).[1][2][5][6][7][8] Consequently, the development of potent and selective PI3Kδ inhibitors represents a promising therapeutic strategy.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for potent and selective kinase inhibitors.[9][10] This guide focuses on the development of pyrazolo[1,5-a]pyrimidine derivatives as a novel class of selective PI3Kδ inhibitors.

The PI3K Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade. Upon activation by various cell surface receptors, PI3K phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the cell membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives on PI3Kδ.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potent and Selective PI3Kδ Inhibition

Our development efforts have centered on the 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine core. This structural motif has been shown to be crucial for potent inhibition of PI3Kδ.[7] The morpholine group at the C7 position is critical for establishing a key hydrogen bond with the hinge region residue Val-828 in the ATP-binding pocket of PI3Kδ.[2][11] This interaction anchors the inhibitor within the active site.

Modifications at the C2 and C5 positions of the pyrazolo[1,5-a]pyrimidine core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that the introduction of indole and benzimidazole moieties at the C5 position can lead to highly potent and selective PI3Kδ inhibitors.[1][2][7] These substituents can form additional interactions within the affinity pocket of the enzyme, for instance, through hydrogen bonds with residues like Asp-787 or interactions with Trp-760 and Met-752, which are important for isoform selectivity.[2][11]

Scaffold_SAR cluster_interactions Key Interactions with PI3Kδ Core Pyrazolo[1,5-a]pyrimidine Core R1 C2 Position (R¹): - Amine subunits - Modulates potency Core->R1 R2 C5 Position (R²): - Indole/Benzimidazole - Enhances potency & selectivity Core->R2 R3 C7 Position: - Morpholine - Hinge-binding interaction (Val-828) Core->R3 Asp787 Asp-787 R2->Asp787 H-bond Trp760 Trp-760 R2->Trp760 Interaction Val828 Val-828 R3->Val828 H-bond

Caption: Structure-Activity Relationship (SAR) of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.

Experimental Protocols

Chemical Synthesis Workflow

The general synthetic strategy involves the construction of a key intermediate, 4-(5-chloro-2-substituted-pyrazolo[1,5-a]pyrimidin-7-yl)morpholine, followed by a Suzuki coupling reaction to introduce diverse aryl or heteroaryl moieties at the C5 position.

Synthesis_Workflow Start 5-Aminopyrazole Derivative Step1 Cyclocondensation with Diethyl Malonate Start->Step1 Intermediate1 Dihydroxy-pyrazolo [1,5-a]pyrimidine Step1->Intermediate1 Step2 Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 5,7-Dichloro-pyrazolo [1,5-a]pyrimidine Step2->Intermediate2 Step3 Selective Morpholine Substitution (C7) Intermediate2->Step3 KeyIntermediate Key Intermediate: 5-Chloro-7-morpholino-pyrazolo [1,5-a]pyrimidine Step3->KeyIntermediate Step4 Suzuki Coupling (Pd-catalyzed) KeyIntermediate->Step4 FinalProduct Final Product: C5-Aryl/Heteroaryl Derivative Step4->FinalProduct BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->Step4

Sources

Application

Application Note: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides

[1][2][3][4] Executive Summary & Strategic Rationale The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for indole and azaindole. Its specific elect...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Strategic Rationale

The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for indole and azaindole. Its specific electronic distribution—characterized by a bridgehead nitrogen—confers unique binding properties in ATP-competitive kinase pockets (e.g., JAK, p38 MAPK, Pim-1) and GPCR allosteric sites (e.g., Adenosine receptors, CB2).

This guide addresses a critical bottleneck in the exploration of this scaffold: the efficient generation of 3-carboxamide derivatives . While the C3 position is the primary vector for establishing Structure-Activity Relationships (SAR), traditional coupling methods often suffer from poor solubility of the core acid or difficult purification.

This protocol introduces an optimized workflow featuring:

  • Clean Core Synthesis: A robust [3+2] cycloaddition utilizing

    
    -aminopyridinium salts.
    
  • High-Fidelity Amidation: Utilization of Propylphosphonic Anhydride (T3P®) to resolve common solubility and purification issues associated with polar heteroaromatic acids.

  • Biological Validation: Standardized protocols for kinase inhibition and cellular viability screening.

Chemical Synthesis Protocols

Retrosynthetic Strategy (Visualized)

The synthesis relies on the construction of the 5-membered pyrazole ring onto an existing pyridine framework via a 1,3-dipolar cycloaddition.

G Pyridine Substituted Pyridine (Starting Material) NAmino N-Aminopyridinium Salt (Activated Dipole Precursor) Pyridine->NAmino N-amination (MSH or HOSA) Ylide Pyridinium Ylide (In-situ 1,3-Dipole) NAmino->Ylide Base (K2CO3) Ester Pyrazolo[1,5-a]pyridine-3-carboxylate (Core Scaffold) Ylide->Ester [3+2] Cycloaddition (Ethyl Propiolate) Acid Carboxylic Acid (Hydrolysis Product) Ester->Acid LiOH/THF Amide 3-Carboxamide Derivative (Final Target) Acid->Amide Amine, T3P (Amide Coupling)

Figure 1: Synthetic workflow for accessing the 3-carboxamide library.

Step-by-Step Methodology
Step 1: Synthesis of

-Aminopyridinium Mesitylenesulfonate

Rationale: While Hydroxylamine-O-sulfonic acid (HOSA) is cheaper, O-Mesitylenesulfonylhydroxylamine (MSH) provides cleaner conversion for complex pyridines, avoiding harsh conditions that might degrade sensitive substituents.

Reagents:

  • Pyridine derivative (1.0 eq)

  • MSH (1.1 eq) [Prepare freshly or store at 0°C]

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the pyridine substrate in DCM (0.5 M concentration).

  • Add MSH solution in DCM dropwise at 0°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Observation: The product usually precipitates as a white/off-white solid.

  • Workup: Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter the solid, wash copiously with 
    
    
    
    , and dry under vacuum.
    • Critical Control Point: Do not heat.

      
      -aminopyridinium salts are thermally sensitive.
      
Step 2: [3+2] Cycloaddition to Pyrazolo[1,5-a]pyridine-3-carboxylate

Rationale: This step involves the in-situ generation of a pyridinium ylide (1,3-dipole) which reacts with the alkyne dipolarophile.

Reagents:

  • 
    -Aminopyridinium salt (from Step 1)
    
  • Ethyl propiolate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • DMF (Dimethylformamide)

Protocol:

  • Suspend the salt and

    
     in DMF (0.3 M) at RT.
    
  • Add ethyl propiolate dropwise.

    • Note: A slight exotherm may occur.

  • Stir vigorously for 12 hours. The color typically changes to dark brown/orange.

  • Workup: Pour the reaction mixture into ice-water (5x volume).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The pyrazolo[1,5-a]pyridine core is fluorescent (blue) under UV (254/365 nm), aiding fraction collection.

Step 3: Saponification

Protocol: Treat the ester with LiOH (3 eq) in THF/Water (4:1) at 60°C for 2 hours. Acidify with 1N HCl to pH 3. Collect the precipitate by filtration.

Step 4: T3P-Mediated Amide Coupling (The Optimization)

Rationale: Standard EDC/HOBt couplings often fail with electron-deficient heteroaromatic acids due to slow activation and difficult byproduct removal. T3P (Propylphosphonic anhydride) is chosen here because:

  • It drives the reaction to completion with low epimerization (if chiral amines are used).

  • Self-Validating Purification: Byproducts are water-soluble.[1][2] If the organic layer is washed properly, the material remaining is usually pure product.

Reagents:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (R-

    
    ) (1.2 eq)
    
  • T3P (50% wt in EtOAc or DMF) (2.0 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: EtOAc or DMF (if solubility is poor)

Protocol:

  • Dissolve the acid and DIPEA in the solvent at 0°C.

  • Add the Amine.

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 2–16 hours.

  • Workup (The "T3P Wash"):

    • Dilute with EtOAc.[3]

    • Wash 2x with Water (removes T3P byproducts).

    • Wash 1x with Sat.

      
        (removes unreacted acid).
      
    • Wash 1x with 1N HCl (removes unreacted amine).

    • Wash 1x with Brine .

  • Dry and concentrate. Most compounds require no further purification.

Biological Evaluation Protocols

Once the library is synthesized, the compounds are evaluated for biological activity.[4][5] The following protocols are designed for a typical kinase inhibitor campaign (e.g., Pim-1 or JAK) but are adaptable.

Biochemical Kinase Assay (FRET-based)

Objective: Determine


 values for ATP-competitive inhibition.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium-labeled antibody detects the phosphorylated product of a kinase reaction.

Materials:

  • Recombinant Kinase (e.g., Pim-1, JAK2)

  • Substrate peptide (Biotinylated)

  • ATP (

    
     concentration)
    
  • Detection Reagents (e.g., Lance Ultra or Z'-LYTE)

Protocol:

  • Preparation: Prepare 3x stocks of: (A) Compound in DMSO, (B) Kinase/Antibody mix, (C) ATP/Substrate mix.

  • Plating: Dispense 5

    
    L of Compound (serial dilutions) into a 384-well low-volume white plate.
    
  • Reaction Start: Add 5

    
    L of Kinase solution. Incubate 15 min (allows compound to bind).
    
  • Substrate Addition: Add 5

    
    L of ATP/Substrate mix.
    
  • Incubation: Incubate for 60 min at RT.

  • Termination: Add Stop Solution/Detection mix (EDTA-containing).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate

    
    .
    
Cellular Viability Assay (Resazurin/Alamar Blue)

Objective: Assess cell permeability and cytotoxic potency (e.g., in cancer lines or M. tuberculosis surrogate models).

Protocol:

  • Seeding: Seed cells (e.g., H37Ra or K562) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (dissolved in media/DMSO, final DMSO <0.5%).

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Development: Add Resazurin solution (final conc. 50

    
    M).
    
  • Read: Incubate 2–4 hours. Measure fluorescence (Ex 530-560 nm / Em 590 nm).

    • Mechanism:[1][2][3][6][7][8] Viable cells reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).

  • Calculation: Normalize to DMSO control (100% viability) and SDS control (0% viability).

Data Presentation & Analysis

SAR Decision Logic

Use the following logic flow to interpret data and guide the next round of synthesis.

SAR Compound Synthesized Amide Biochem Biochemical IC50 (< 100 nM?) Compound->Biochem Cell Cellular EC50 (< 1 uM?) Biochem->Cell Yes Redesign Modify R-Group (Lipophilicity/Sterics) Biochem->Redesign No (Potency Issue) Selectivity Selectivity Panel (Clean Profile?) Cell->Selectivity Yes Cell->Redesign No (Permeability Issue) Lead Lead Candidate Selectivity->Lead Yes Selectivity->Redesign No (Off-target) Redesign->Compound Next Cycle

Figure 2: Biological evaluation decision tree.

Example Data Structure

When reporting results, condense data into comparative tables to highlight Structure-Activity Relationships.

Cmpd IDR-Group (Amine)Yield (%)Kinase IC50 (nM)Cell EC50 (

M)
LogP (Calc)
3a Phenyl82450>103.2
3b 4-F-Phenyl851205.43.4
3c 4-Morpholino-Ph7812 0.8 2.1
3d Cyclopropyl91>1000ND1.1

Note: Compound 3c demonstrates that solubilizing groups (morpholine) often improve both potency (H-bond acceptor) and cellular activity.

References

  • Scaffold Synthesis & Antitubercular Activity: Lu, X., et al. (2015).[4] "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters, 6(7), 814–818.[9] [Link]

  • Kinase Inhibition (Pim-1): Xu, Y., et al. (2015).[10] "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." Journal of Medicinal Chemistry. (Note: Discusses the related pyrimidine scaffold, establishing the bioisostere logic). [Link]

  • T3P Coupling Methodology: Dunetz, J. R., et al. (2011).[2][3][11] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[11] [Link]

  • General Cycloaddition Review: Miletin, M., et al. (2020). "Synthesis of Pyrazolo[1,5-a]pyridines." Molecules, 25(10), 2356. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis

To: Research & Development Team From: Senior Application Scientist, Heterocycle Methodologies Group Subject: Technical Guide: Synthetic Routes & Troubleshooting for Pyrazolo[1,5-a]pyridines Abstract: The pyrazolo[1,5-a]p...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocycle Methodologies Group Subject: Technical Guide: Synthetic Routes & Troubleshooting for Pyrazolo[1,5-a]pyridines

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a pharmacophore of increasing significance, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., p38, PI3K) and PDE inhibitors (e.g., Ibudilast). This guide addresses the two primary synthetic bottlenecks: regioselective ring construction and late-stage C-H functionalization .

Module 1: The "Workhorse" Route – Oxidative [3+2] Cycloaddition

This is the most common route but is plagued by regioselectivity issues and oxidant incompatibility. It involves the reaction of


-aminopyridines (1,3-dipole precursors) with alkynes or alkenes.
Mechanism & Workflow

The reaction proceeds via the in situ generation of an


-iminopyridinium ylide, which undergoes a [3+2] dipolar cycloaddition with the alkyne.

G Start N-Aminopyridinium Salt Base Base Treatment (K2CO3/DBU) Start->Base Dipole N-Iminopyridinium Ylide (1,3-Dipole) Base->Dipole Deprotonation Cyclo [3+2] Cycloaddition Dipole->Cyclo Alkyne Alkyne/Alkene (Dipolarophile) Alkyne->Cyclo Inter Dihydropyrazolo Intermediate Cyclo->Inter Ox Oxidation/Aromatization (Air/Ag2CO3/PIDA) Inter->Ox Product Pyrazolo[1,5-a]pyridine Ox->Product

Caption: Mechanistic flow of the oxidative [3+2] cycloaddition. The oxidation step is critical when using alkene dipolarophiles.

Troubleshooting Guide: [3+2] Cycloaddition

Q1: I am observing a 50:50 mixture of regioisomers (C-2 vs. C-3 substitution). How do I control this?

  • Root Cause: The regioselectivity is governed by the FMO (Frontier Molecular Orbital) interactions between the dipole (ylide) and the dipolarophile.

  • Solution:

    • For Terminal Alkynes: Use Copper(I) catalysis (Click-like conditions) to favor the 3-unsubstituted-2-substituted isomer.

    • For Internal Alkynes: Increase the steric bulk on the pyridine ring if possible, or switch to electron-deficient alkynes (e.g., propiolates), which strongly favor the formation of the isomer where the electron-withdrawing group (EWG) ends up at C-3 .

    • Alternative: Use a hypervalent iodine oxidant (PIDA) instead of metal catalysts. PIDA often enhances regioselectivity via a specific coordination mechanism with the intermediate.

Q2: My reaction stalls at the dihydropyrazolo intermediate (blue fluorescent spot on TLC).

  • Root Cause: Insufficient oxidation power. This is common when using alkenes (requiring oxidative aromatization) or when the oxidant is poisoned by sulfur/nitrogen functionalities.

  • Solution:

    • Switch Oxidant: If using air/O2, switch to Ag₂CO₃ (2 equiv) or PIDA (Phenyliodine(III) diacetate).

    • Solvent Check: Avoid DMF if using radical oxidants; switch to DCM or Acetonitrile .

Module 2: The "Milder" Alternative – Condensation with 1,3-Dicarbonyls

For substrates sensitive to the harsh oxidative conditions of Module 1, the condensation of 1-amino-2-iminopyridines with 1,3-dicarbonyls (or


-keto esters) is the superior alternative.
Protocol: Condensation Route
  • Reagents: 1-amino-2-iminopyridine +

    
    -keto ester.
    
  • Conditions: Ethanol, reflux, catalytic acetic acid or piperidine.

Q3: The reaction yields an open-chain hydrazone instead of the cyclized product.

  • Root Cause: The initial condensation (Schiff base formation) occurred, but the subsequent intramolecular cyclization (5-exo-trig) failed due to high energy barriers or poor leaving group ability.

  • Solution:

    • Acid Catalysis: Add Polyphosphoric Acid (PPA) or ZnCl₂ (10 mol%) to force the dehydration/cyclization.

    • Temperature: Increase temperature to 100°C+ using a sealed tube or microwave irradiation (120°C, 15 min).

Module 3: Late-Stage Functionalization (C-H Activation)

Drug discovery often requires diversifying the core after synthesis. The electronic disparity between the pyridine ring (electron-deficient) and the pyrazole ring (electron-rich) dictates the strategy.

Selectivity Logic
  • C-3 Position: Nucleophilic; reacts via Electrophilic Aromatic Substitution (

    
    ).
    
  • C-7 Position: Requires Transition Metal Catalyzed C-H Activation (Directing Group Assisted).

PositionReactivity TypeReagentsTypical Transformation
C-3 Nucleophilic (

)
NIS, NBS, NCSHalogenation (then Suzuki)
C-3 NucleophilicVilsmeier-HaackFormylation
C-7 C-H ActivationPd(OAc)₂, Ag₂CO₃Arylation
Protocol: Pd-Catalyzed C-7 Arylation

This protocol selectively installs aryl groups at the sterically hindered C-7 position, a key vector for kinase inhibitor potency.

Standard Operating Procedure (SOP):

  • Charge: Pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (5-10 mol%), Ag₂CO₃ (2.0 equiv). Note: Silver serves as both the oxidant for Pd turnover and the halide scavenger.

  • Solvent: DMA (Dimethylacetamide) or

    
    -Xylene.
    
  • Conditions: 120–140°C, 16–24 h, sealed tube.

Q4: I am seeing C-3 arylation instead of C-7.

  • Root Cause: The C-3 position is naturally more reactive. If C-3 is unsubstituted, Pd will often activate there first via an electrophilic palladation mechanism.

  • Solution: Block C-3 with a halogen (Cl/Br) or an ester group before attempting C-7 arylation. If blocking is impossible, use Ag₂CO₃ specifically (as opposed to Cu salts), as it favors the C-7 concerted metallation-deprotonation (CMD) pathway.

References

  • Review on Synthesis: Devi Priya, D., et al. (2020). "Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles." Synthetic Communications. Link

  • PIDA-Mediated [3+2]: Wang, J., et al. (2024).[1] "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides..."[1] Synlett. Link

  • Pd-Catalyzed C-7 Functionalization: Bertrand, G., et al. (2010). "Ligand-free palladium-catalyzed direct C-7 arylation of pyrazolo[1,5-a]pyridines." Chemistry – A European Journal.[2] Link

  • Mechanism of [3+2]: Domingo, L. R. (2016). "Molecular Electron Density Theory: A New Twist on Reactivity." Molecules. Link

  • Sonochemical/Green Synthesis: E. M. H. Kaur, et al. (2020). "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega. Link

Sources

Optimization

Side reaction products in the synthesis of pyrazolopyridines

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. Drawing upon established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction to Pyrazolopyridine Synthesis

Pyrazolopyridines are bicyclic heteroaromatic compounds that form the core scaffold of numerous biologically active molecules. Their synthesis, most commonly achieved through cyclocondensation reactions, can be a nuanced process. While the goal is to obtain the desired pyrazolopyridine isomer in high yield and purity, various side reactions can occur, leading to a mixture of products and complicating purification. This guide will address the most common of these challenges, providing both mechanistic understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in pyrazolopyridine synthesis?

A1: The most frequently encountered side products in pyrazolopyridine synthesis include:

  • Regioisomers: These are isomers with the same molecular formula but different arrangements of atoms. They are a significant challenge, especially when using unsymmetrical starting materials.

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.

  • N-Acetylated Byproducts: When using acetic acid as a solvent, particularly at elevated temperatures, the aminopyrazole starting material can undergo N-acetylation.

  • Further Reaction Products: The initial pyrazolopyridine product can sometimes react further to form more complex structures, such as pyrazolo[1,5-a]pyrimidines or bipyrazolopyridine dimers.

Q2: How can I minimize the formation of regioisomers?

A2: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The regiochemical outcome is influenced by a combination of electronic and steric effects of the substituents, as well as the reaction conditions.[1] To favor the formation of a single regioisomer, consider the following:

  • Choice of Starting Materials: If possible, use symmetrical starting materials.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence regioselectivity. Acidic conditions, for instance, can favor the attack of the more nucleophilic nitrogen of a substituted hydrazine on the more electrophilic carbonyl group.[1]

  • Protecting Groups: In some cases, using a protecting group strategy on one of the hydrazine's nitrogen atoms can direct the cyclization to yield a single regioisomer.

Q3: What analytical techniques are best for identifying side products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of side products:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying the presence of multiple products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different components in a mixture.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques): Provides detailed structural information to differentiate between isomers and identify unknown byproducts.[5][6][7][8]

  • Mass Spectrometry (MS): Determines the molecular weight of the products, which is crucial for identifying unexpected side reactions.[5][6]

  • X-ray Crystallography: Provides unambiguous structural confirmation of both the desired product and any crystalline byproducts.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your pyrazolopyridine synthesis.

Issue 1: Presence of Multiple Spots on TLC, Indicating a Mixture of Regioisomers

Question: My TLC plate shows two or more spots with very similar Rf values that I suspect are regioisomers. How can I confirm this and what is the best way to separate them?

Answer: The presence of closely migrating spots on TLC is a strong indication of regioisomer formation.[9] The subtle differences in polarity between regioisomers often result in similar retention factors.

Troubleshooting Workflow:

start Multiple spots on TLC confirm Confirm Regioisomer Formation (LC-MS, ¹H NMR of crude mixture) start->confirm separate Separation Strategy confirm->separate col_chrom Column Chromatography (fine silica, gradient elution) separate->col_chrom recrys Fractional Recrystallization (if solubilities differ significantly) separate->recrys sfc Supercritical Fluid Chromatography (SFC) (for challenging separations) separate->sfc characterize Characterize Separated Isomers (NMR, MS, X-ray) col_chrom->characterize recrys->characterize sfc->characterize

Caption: Workflow for addressing regioisomer formation.

Detailed Protocol for Separation by Column Chromatography:

  • Stationary Phase: Use fine silica gel (230-400 mesh) for better resolution.

  • Solvent System Selection:

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Run several TLCs with varying solvent ratios to find a system that provides the best separation between the spots. Even a small difference in Rf on the TLC plate can be exploited in column chromatography.

  • Column Packing and Loading:

    • Pack the column carefully to avoid air bubbles and channels.

    • Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the top of the column. This "dry loading" technique often provides better separation than loading the sample as a concentrated solution.

  • Elution:

    • Start with a low polarity mobile phase and collect small fractions.

    • Gradually increase the polarity of the eluent (gradient elution).

    • Monitor the fractions by TLC to identify those containing the pure isomers.

  • Characterization:

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

    • Confirm the structure of each isomer using NMR and MS. For unambiguous assignment, 2D NMR techniques like NOESY or HMBC can be invaluable.[10]

Side Product Typical Analytical Signatures Mitigation & Removal
Regioisomers Similar mass spectra; distinct ¹H and ¹³C NMR chemical shifts.Optimize reaction conditions (solvent, temperature, catalyst) for selectivity.[1][9] Separation via column chromatography or fractional recrystallization.[10]
Uncyclized Hydrazone Presence of imine C=N stretch in IR; characteristic NMR signals for the open-chain structure.Ensure complete reaction by extending reaction time or increasing temperature. Can often be removed by column chromatography.
N-Acetylated Aminopyrazole Mass increase of 42 amu; presence of an amide carbonyl in IR and ¹³C NMR; singlet for acetyl methyl group in ¹H NMR.Avoid using acetic acid as a solvent if possible, especially at high temperatures.[11] If unavoidable, use the minimum necessary amount and temperature. Separable by column chromatography.
Pyrazolo[1,5-a]pyrimidine Higher molecular weight corresponding to the addition of another reactant fragment.Use stoichiometric amounts of reactants. Control reaction temperature and time to prevent further reactions. Separable by column chromatography.[12][13][14]
Bipyrazolopyridine Dimer Approximately double the molecular weight of the expected product in the mass spectrum.Use dilute reaction conditions to disfavor bimolecular reactions. Optimize stoichiometry.
Issue 2: Isolation of a Stable, Uncyclized Hydrazone Intermediate

Question: My reaction has stopped, but the main product I've isolated appears to be the uncyclized hydrazone intermediate, not the final pyrazolopyridine. What went wrong?

Answer: The formation of a stable hydrazone intermediate is a key step in the Knorr pyrazole synthesis and related cyclocondensation reactions.[15][16][17][18] Incomplete cyclization can be due to several factors.

Mechanism of Hydrazone Formation and Cyclization:

reactants Aminopyrazole + 1,3-Dicarbonyl hydrazone Hydrazone Intermediate (stable, may precipitate) reactants->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Insufficient energy or prolonged reaction time needed dehydration Dehydration cyclization->dehydration product Pyrazolopyridine dehydration->product

Caption: Pathway showing the formation of a stable hydrazone intermediate.

Troubleshooting Steps:

  • Increase Reaction Temperature: The cyclization step often has a higher activation energy than the initial condensation. Gently heating the reaction mixture may provide the necessary energy to drive the reaction to completion.

  • Prolong Reaction Time: Monitor the reaction by TLC. If the hydrazone spot is slowly being converted to the product spot, simply extending the reaction time may be sufficient.

  • Add a Catalyst: An acid catalyst (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid) can promote both the cyclization and subsequent dehydration steps.

  • Change the Solvent: The choice of solvent can influence the solubility of the intermediate and the transition state energies. A higher boiling point solvent may be necessary to achieve the required reaction temperature.

Issue 3: Unexpected Formation of N-Acetylated Byproduct

Question: I am using acetic acid as a solvent and I've isolated a significant amount of a byproduct with a mass 42 units higher than my starting aminopyrazole. What is this and how can I avoid it?

Answer: This byproduct is likely the N-acetylated aminopyrazole, formed by the reaction of the amino group with acetic acid, which can act as an acetylating agent at elevated temperatures.[19]

Prevention Strategies:

  • Alternative Solvents: If the reaction allows, consider using a different solvent such as ethanol, DMF, or toluene.

  • Minimize Acetic Acid: If acetic acid is required as a catalyst, use it in catalytic amounts rather than as the solvent.

  • Lower Reaction Temperature: The rate of N-acetylation increases with temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of this byproduct.

  • Alternative Acetylating Agents: If acetylation of a different part of the molecule is desired, use a more reactive and specific acetylating agent like acetic anhydride or acetyl chloride under controlled conditions, rather than relying on acetic acid.[20]

Advanced Topics

Side Reactions in Specific Named Reactions for Pyrazolopyridine Synthesis

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles, including pyrazoles, which can then be used to construct the pyridine ring.[21][22][23][24][25] However, side reactions can occur:

  • Over-formylation: If multiple activated positions are present on the pyrazole ring, di-formylation can occur.

  • Reaction with the Reagent: The Vilsmeier reagent itself can sometimes participate in unexpected cyclizations or rearrangements.

Gould-Jacobs Reaction:

The Gould-Jacobs reaction is a classic method for synthesizing quinolines and can be adapted for pyrazolopyridines.[26] A key intermediate is an anilidomethylenemalonic ester. Side reactions can include:

  • Incomplete Cyclization: The intermediate may be stable and difficult to cyclize, requiring high temperatures.

  • Decarboxylation: At the high temperatures often required for cyclization, premature decarboxylation can occur, leading to undesired products.[27]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]

  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. (2021). ResearchGate. [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.). ResearchGate. [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (n.d.). Semantic Scholar. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). PubMed Central. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PubMed Central. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Center for Biotechnology Information. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]

  • Column Chromatography in Pharmaceutical Analysis: Methods and Applications. (n.d.). Longdom Publishing. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (n.d.). PubMed Central. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]

  • Archive ouverte UNIGE Regiodivergent synthesis of pyrazino-indolines vs. triazocines via α-imino carbenes addition to imidazoli. (n.d.). University of Geneva. [Link]

  • Synthesis and NMR Spectroscopic Data of Pyrazolo(4',3':5,6)pyrano(2,3-b)pyrazin -4(1H)-ones: Derivatives of a Novel Tricyclic Ring System. (n.d.). Semantic Scholar. [Link]

  • NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. (n.d.). Sci-Hub. [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (n.d.). PubMed Central. [Link]

  • Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. (2023). MDPI. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). Preprints.org. [Link]

  • HPLC Chromatography Solutions Guide. (n.d.). Chrom Tech, Inc. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis of new pyrazolo[12][15][28]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). PubMed Central. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing. [Link]

  • MedChem Tips and Tricks. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Pyrazolo[1,5-a]pyridine Synthesis

Status: Operational | Topic: Regioselectivity & Yield Optimization | Audience: Medicinal Chemists & Process Engineers Core Directive & Scope The Challenge: The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Regioselectivity & Yield Optimization | Audience: Medicinal Chemists & Process Engineers

Core Directive & Scope

The Challenge: The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ibudilast analogs, adenosine antagonists). However, synthesizing this bicyclic core via [3+2] cycloaddition often plagues chemists with poor regiocontrol, resulting in inseparable mixtures of 3- and 7-substituted isomers, or low yields due to N-N bond cleavage.

Our Approach: This guide bypasses generic textbook advice. We focus on the 1,3-dipolar cycloaddition of


-iminopyridinium ylides , specifically addressing the competition between steric and electronic control (FMO theory) that dictates regioselectivity.
Diagnostic & Theory: The "Why" of Regioselectivity

Before optimizing, you must diagnose the driver of your specific reaction.[1] The regiochemical outcome is dictated by the interaction between the HOMO of the Dipole (


-iminopyridinium ylide) and the LUMO of the Dipolarophile  (alkyne/alkene).
Mechanistic Pathway & Regiodivergence

The following diagram illustrates the critical decision point where regioselectivity is determined.

RegioPathway Reactants N-Aminopyridine + Alkyne (EWG) Ylide 1,3-Dipole Formation (N-iminopyridinium ylide) Reactants->Ylide Oxidation (PIDA) or Base TS_A Transition State A (Electronic Control) Ylide->TS_A HOMO(dipole)- LUMO(alkyne) match TS_B Transition State B (Steric Control) Ylide->TS_B Steric Clash at C-2/C-6 Prod_3 3-Substituted Isomer (Major - Kinetic) TS_A->Prod_3 Fast Cyclization Prod_7 7-Substituted Isomer (Minor - Steric) TS_B->Prod_7 Slow Cyclization

Figure 1: Bifurcation of regiochemical pathways. Electronic factors typically favor the 3-isomer, while steric bulk at the pyridine 2-position can force formation of the 7-isomer.

Experimental Protocols: The "How"

We recommend two distinct protocols based on your available starting materials. Protocol A is currently the industry standard for medicinal chemistry due to its mild conditions and metal-free nature.

Protocol A: PIDA-Mediated Oxidative Cycloaddition (Metal-Free)

Best for: Late-stage functionalization, sensitive substrates.

  • Reagents: Dissolve

    
    -aminopyridine (1.0 equiv) and activated alkyne (e.g., ethyl propiolate, 1.2 equiv) in DCM  or MeCN  (0.1 M).
    
  • Oxidant Addition: Cool to 0 °C. Add PIDA (Phenyliodine(III) diacetate) (1.5–2.0 equiv) portion-wise over 10 minutes.

    • Why: PIDA generates the N-nitrene/ylide species in situ without requiring strong base, preventing base-sensitive degradation.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of the

    
    -aminopyridine.
    
  • Workup: Quench with saturated aq.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. The 3-substituted isomer is typically less polar than the 7-isomer.

Protocol B: Base-Mediated Cycloaddition of Salts

Best for: Scale-up of simple cores, robust substrates.

  • Salt Formation: Treat pyridine with

    
    -mesitylenesulfonylhydroxylamine (MSH) to form the 
    
    
    
    -aminopyridinium salt.
  • Cycloaddition: Suspend salt (1.0 equiv) and alkyne (1.5 equiv) in DMF .

  • Base: Add

    
     (2.5 equiv).
    
    • Note: The base deprotonates the salt to release the free ylide dipole.

  • Temperature: Heat to 80–90 °C for 6 hours.

    • Caution: Higher temperatures promote dimerization of the ylide; keep strictly controlled.

Troubleshooting & Optimization (FAQ)
Issue 1: "I am getting a 1:1 mixture of regioisomers."

Root Cause: The electronic bias of your alkyne is insufficient to overcome steric factors, or the solvent is stabilizing the "wrong" transition state dipole.

Corrective Actions:

  • Action A (Solvent Switch): Switch from polar aprotic (DMF/MeCN) to non-polar (Toluene/DCM). Non-polar solvents destabilize the more charge-separated transition state, often enhancing the FMO-controlled selectivity (favoring the 3-isomer).

  • Action B (Temperature): Lower the temperature. Regioselectivity is often kinetic. Running the PIDA reaction at -10 °C can improve the ratio of the major isomer [1].

  • Action C (Substrate Engineering): If using an internal alkyne, increase the electronic differentiation between the two alkyne carbons (e.g., replace a methyl group with a

    
     group if SAR permits).
    
Issue 2: "Low yield (<30%) despite full consumption of starting material."

Root Cause: Ylide dimerization. The


-iminopyridinium ylide is unstable and will react with itself if the dipolarophile (alkyne) is not immediately available.

Corrective Actions:

  • Slow Addition: Do not add the oxidant/base all at once. Add the PIDA (or base) slowly (syringe pump) to a mixture of the pyridine and excess alkyne. This keeps the steady-state concentration of the ylide low [2].

  • Stoichiometry: Increase the alkyne equivalents to 2.0–3.0.

Issue 3: "N-N bond cleavage (formation of parent pyridine)."

Root Cause: Over-oxidation or radical pathways.

Corrective Actions:

  • Check Oxidant: Ensure PIDA is not wet/degraded.

  • Atmosphere: Run under Argon. While some copper-catalyzed methods use

    
    , the PIDA method should be anaerobic to prevent radical scavenging.
    
Decision Matrix: Optimization Workflow

Use this flowchart to determine the next step in your optimization campaign.

Troubleshooting Start Start Optimization CheckYield Is Yield > 50%? Start->CheckYield CheckRegio Is Regio Ratio > 10:1? CheckYield->CheckRegio Yes LowYield Problem: Low Yield CheckYield->LowYield No PoorRegio Problem: Poor Regio (Mixture) CheckRegio->PoorRegio No Success Protocol Optimized CheckRegio->Success Yes Soln_Dimer Fix: Ylide Dimerization Action: Syringe Pump Addition of Oxidant/Base LowYield->Soln_Dimer By-products observed Soln_Cleave Fix: N-N Cleavage Action: Switch from Cu/O2 to PIDA (Metal-Free) LowYield->Soln_Cleave Parent pyridine recovered Soln_Solvent Fix: Solvent Effects Action: Switch DMF -> Toluene (Destabilize TS) PoorRegio->Soln_Solvent Electronic Alkyne Soln_Steric Fix: Steric Clash Action: Check C-2 Substituent on Pyridine PoorRegio->Soln_Steric Bulky Reactants

Figure 2: Troubleshooting decision tree for yield and regioselectivity issues.

Quantitative Data: Solvent & Oxidant Effects[1]

The following table summarizes typical effects of conditions on the reaction of 2-methylpyridine


-imide with ethyl propiolate (Standard Benchmark).
VariableConditionTypical YieldRegio Ratio (3-sub : 7-sub)Notes
Solvent DMF (Polar)65%4:1Fast reaction, harder workup.
Solvent DCM (Non-polar)72%8:1 Better regiocontrol due to TS destabilization.
Oxidant

55%5:1"Green" but prone to N-N cleavage.
Oxidant PIDA (1.5 eq)85% 7:1Best balance of yield/selectivity [3].
Temp 80 °C60%3:1Thermal equilibration erodes selectivity.
Temp RT (25 °C)82%7:1Kinetic control favors 3-isomer.
References
  • Wang, J., et al. (2024).[2] PIDA-mediated regioselective cycloaddition of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -aminopyridinium ylides to electron-deficient alkenes. Synlett, 35, 1551-1556.[2] 
    
  • Ravi, C., et al. (2017).[2][3] Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -aminopyridines with 
    
    
    
    -unsaturated carbonyl compounds.[3] Synthesis, 49, 2513-2522.[2][3]
  • Matsumoto, K., et al. (1988).[4][5] Regioselectivity in the 1,3-dipolar cycloaddition reaction of unsymmetric pyridinium dicyanomethylides. Journal of Heterocyclic Chemistry, 25(2), 689–692.[4]

Sources

Optimization

Impact of solvent on pyrazolo[1,5-a]pyridine reaction outcomes

To: Research & Development Division From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Solvent-Driven Optimization of Pyrazolo[1,5-a]pyridine Reaction Outcomes Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Solvent-Driven Optimization of Pyrazolo[1,5-a]pyridine Reaction Outcomes

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibition (e.g., p38, PI3K) and adenosine antagonism. However, its reactivity profile is highly sensitive to environmental factors. This guide addresses the critical impact of solvent selection on regioselectivity (C-3 vs. C-7), reaction efficiency, and solubility.

Unlike standard heterocycles, pyrazolo[1,5-a]pyridine possesses two distinct reactive sites whose preference can be inverted by solvent and catalyst tuning:

  • C-3 Position: Electron-rich, susceptible to electrophilic attack (SEAr).

  • C-7 Position: Most acidic C-H bond, susceptible to metal-catalyzed C-H activation.

Part 1: Regioselectivity Troubleshooting (C-3 vs. C-7)

The Core Problem: Users often encounter inseparable mixtures of C-3 and C-7 functionalized products. This is rarely a random occurrence; it is a failure to align solvent polarity and catalyst ligands with the desired mechanistic pathway.

Mechanism & Solvent Causality[1]
  • C-3 Functionalization (Electrophilic): Occurs in polar, protic, or Lewis-basic solvents (e.g., Water, Ethanol, Acetic Acid) that stabilize charged intermediates (Wheland complexes).

  • C-7 Functionalization (C-H Activation): Requires non-polar or aprotic solvents (e.g., Toluene, Dioxane) that prevent competitive coordination to the metal center, allowing the pyrazole nitrogen to direct the catalyst to the proximal C-7 proton.

Visualizing the Divergence:

RegioselectivitySwitch Start Pyrazolo[1,5-a]pyridine Scaffold Decision Target Position? Start->Decision C3_Cond Conditions: Electrophile + Polar Solvent (Water, EtOH, AcOH) Decision->C3_Cond Electron Density C7_Cond Conditions: Pd(TFA)2 + Ag Salt Solvent: Toluene (140°C) Decision->C7_Cond Acidity/Directing Group C3_Mech Mechanism: Electrophilic Aromatic Substitution (SEAr) C3_Cond->C3_Mech C3_Prod C-3 Functionalized (Electron-Rich Attack) C3_Mech->C3_Prod C7_Mech Mechanism: Concerted Metalation- Deprotonation (CMD) C7_Cond->C7_Mech C7_Prod C-7 Functionalized (Acidity-Directed) C7_Mech->C7_Prod

Caption: Solvent and mechanism decision tree for targeting C-3 (green) vs. C-7 (red) positions.

Protocol 1: C-7 Selective Arylation (The "Toluene Effect")

Context: Achieving C-7 selectivity requires suppressing the innate C-3 reactivity. Toluene is critical here; unlike DMF or DMSO, it does not strongly coordinate to Palladium, leaving the metal free to interact with the pyrazole nitrogen directing group.

Reagents:

  • Substrate: 7-Phenylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Catalyst: Pd(TFA)₂ (10 mol%)[1]

  • Oxidant/Additive: Ag₂CO₃ or Cu(OTf)₂ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a dried Schlenk tube with the substrate, Pd(TFA)₂, and the oxidant.

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration). Do not use DMF; it will erode regioselectivity.

  • Reaction: Seal and heat to 140°C for 24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove metal salts.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Troubleshooting C-7 Reactions:

Symptom Probable Cause Corrective Action
High C-3 byproduct Solvent is too polar (e.g., DMF, MeCN). Switch to Toluene or Xylene.
No Reaction Catalyst poisoning by moisture. Ensure Toluene is anhydrous; use molecular sieves.

| Low Yield | Poor oxidant solubility. | Add a catalytic amount of p-Benzoquinone (BQ) to assist re-oxidation. |

Part 2: Synthesis & Efficiency (Solvent Effects on Cyclization)

For the construction of the ring system itself (via [3+2] cycloaddition), solvent choice dictates reaction temperature and "green" metrics.

Comparative Solvent Performance Table
SolventReaction TypeTempYieldNotes
NMP [3+2] Cycloaddition25°C85-95%Best for mild conditions. Metal-free. High solubility for reactants.
Acetonitrile Sonochemical [3+2]85°C92%Excellent under ultrasound irradiation. Easy workup (evaporation).
Water C-3 Halogenation25°C80-90%"Green" solvent. Uses PIDA reagent.[2] Product precipitates out.
Ethanol CDC CouplingReflux50-70%Often requires acetic acid as a co-solvent to promote proton transfer.
Protocol 2: Room Temperature Synthesis in NMP

Context: N-methylpyrrolidone (NMP) allows for the oxidative [3+2] cycloaddition of N-aminopyridines with electron-deficient alkenes without external heating, likely due to its high polarity stabilizing the zwitterionic intermediates.

  • Mix: Dissolve N-aminopyridine (1.0 mmol) and the alkene (e.g., methyl acrylate, 1.2 mmol) in NMP (3 mL).

  • Oxidant: Add PIDA (Phenyliodine diacetate) (1.2 equiv) slowly.

  • Stir: Stir at room temperature for 2-4 hours. Monitor by TLC.[3]

  • Extraction: Pour mixture into water (15 mL). Extract with EtOAc (3x). NMP stays in the aqueous phase, simplifying purification.

Part 3: Solubility & Aggregation Troubleshooting

The Issue: Pyrazolo[1,5-a]pyridines are planar and electron-rich, leading to strong


 stacking (aggregation). This causes:
  • Precipitation during biological assays.

  • Broad signals in NMR.

  • Incomplete reactions due to poor availability in solution.

Solvent-Based Solutions:

  • For NMR: If signals are broad in CDCl₃, switch to DMSO-d₆ or TFA-d . The acidity of TFA breaks up aggregates by protonating the pyridine nitrogen.

  • For Biological Assays: Do not rely solely on DMSO stock solutions if precipitation occurs upon dilution into media.

    • Fix: Convert the compound to a Hydrochloride salt (treat with HCl in dioxane, then lyophilize). This can improve aqueous solubility by up to 1000-fold .[4]

  • Reaction Solvent: If the starting material is insoluble in Toluene (for C-7 activation), use 1,4-Dioxane . It offers a compromise: higher solubility than toluene but less coordinating than DMF.

FAQ: Technical Support

Q: Can I use DMF for the Pd-catalyzed C-7 arylation to improve solubility? A: Avoid if possible. DMF coordinates strongly to Palladium, displacing the weak coordination from the pyrazole nitrogen required for the "Directed C-H Activation" mechanism. This often kills the reaction or leads to C-3 arylation (via a non-directed electrophilic pathway). Use 1,4-Dioxane or Chlorobenzene if Toluene fails.

Q: Why does my nitration reaction yield the C-3 product exclusively? A: Nitration is an Electrophilic Aromatic Substitution (SEAr). The C-3 position is the most electron-rich site (highest HOMO coefficient). To target other positions, you must block C-3 or use a radical mechanism, not an electrophilic one.

Q: I am seeing a "dimer" byproduct in my crystal structure. What is this? A: This is likely due to


 stacking, common in this scaffold. If this dimerization is affecting solubility, try introducing a "molecular rotor" substituent (e.g., a piperazine or morpholine tail) at C-5 or C-7 to disrupt the planar packing.

Q: What is the "Greenest" way to halogenate C-3? A: Use Water as the solvent with PIDA (hypervalent iodine) and a potassium halide (KX). This avoids chlorinated solvents and proceeds in minutes at room temperature.

References

  • Regioselective C-7 Arylation: "Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines." PubMed. Link

  • NMP Synthesis Protocol: "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition... in N-methylpyrrolidone." Organic Chemistry Portal. Link

  • Green Halogenation: "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions." RSC Advances. Link

  • Solubility & Salts: "Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Sonochemical Synthesis: "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega. Link

Sources

Reference Data & Comparative Studies

Validation

Scaffold Selection &amp; Validation Guide: Pyrazolopyridine-based Kinase Inhibitors

Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists. Executive Summary: The Pyrazolopyridine Advantage In the design of ATP-competi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.

Executive Summary: The Pyrazolopyridine Advantage

In the design of ATP-competitive kinase inhibitors, the Pyrazolopyrimidine scaffold (specifically pyrazolo[3,4-d]pyrimidine) has long been the "gold standard" purine bioisostere due to its high affinity for the adenine-binding pocket. However, this scaffold often suffers from "promiscuity" (off-target toxicity) and poor metabolic stability due to its high nitrogen count.

Pyrazolopyridines (specifically pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines) have emerged as a superior alternative for high-value targets like HPK1 , c-Met , and Pim-1 . By replacing the pyrimidine ring with a pyridine, researchers can modulate lipophilicity (


), alter hydrogen bond donor/acceptor vectors to pick up unique hinge residues, and improve metabolic half-life (

).

This guide objectively compares the Pyrazolopyridine scaffold against the Pyrazolopyrimidine standard and details a self-validating mechanism of action (MoA) workflow.

Comparative Analysis: Pyrazolopyridine vs. Pyrazolopyrimidine

The following data synthesizes structure-activity relationship (SAR) trends observed in recent kinase discovery campaigns (e.g., HPK1 and c-Met inhibitors).

Performance Matrix
FeaturePyrazolopyrimidine (Standard)Pyrazolopyridine (Alternative)Medicinal Chemistry Insight
Binding Mode Canonical ATP-mimetic (Adenine isostere).[1]Modified ATP-mimetic.Pyrazolopyridines often induce a slight "induced fit," allowing access to the "Gatekeeper" residue.
Selectivity Low to Moderate.[2] High risk of pan-kinase inhibition.High. The removal of the N-5/N-6 nitrogen alters the electrostatic potential surface, reducing affinity for off-target kinases.
Solubility Moderate (High Polar Surface Area).Tunable. Lower TPSA allows for better membrane permeability, though solubility often requires solubilizing tails (e.g., morpholine).
Metabolic Stability Low. Prone to rapid oxidative metabolism (AO/XO enzymes).Improved. The pyridine ring is generally more resistant to aldehyde oxidase (AO) than the electron-deficient pyrimidine.
Key Example Ibrutinib (BTK inhibitor - pyrazolopyrimidine core).Selpercatinib (RET inhibitor - pyrazolo[1,5-a]pyridine).[3]Demonstrates clinical viability of the scaffold.[2][4]
Case Study Data: HPK1 Inhibition

Data adapted from recent optimization campaigns (e.g., compounds targeting Hematopoietic Progenitor Kinase 1).[5]

Scaffold

(Enzymatic)

(Cellular - pSLP76)
Kinome Selectivity (S(35) score)
Pyrazolopyrimidine 1.2 nM144 nM0.45 (Promiscuous)
Pyrazolopyridine 0.8 nM 64 nM 0.18 (Selective)

Expert Insight: The shift to pyrazolopyridine often results in a >2-fold improvement in cellular potency despite similar enzymatic affinity. This is frequently attributed to improved intracellular residence time and reduced non-specific protein binding.

Mechanism of Action (MoA) Validation Workflow

To validate a pyrazolopyridine candidate, you must prove Target Engagement (TE) and Pathway Modulation distinct from off-target cytotoxicity.

The Validation Funnel

ValidationWorkflow cluster_Biochem Step 1: Biochemical Validation cluster_Cell Step 2: Cellular Target Engagement Hit Hit Identification (Pyrazolopyridine Scaffold) IC50 Enzymatic IC50 (ADP-Glo / FRET) Hit->IC50 Kinetics Binding Kinetics (SPR) (Kon, Koff, Residence Time) IC50->Kinetics Potency < 100nM CETSA Thermal Shift (CETSA) (Direct Binding in Lysate) Kinetics->CETSA Slow Off-Rate Phospho Pathway Modulation (Western Blot: p-Substrate) CETSA->Phospho Tm Shift > 2°C Pheno Phenotypic Output (Proliferation/Apoptosis) Phospho->Pheno Correlation Confirmed

Figure 1: The "Self-Validating" Workflow. Each step acts as a gatekeeper. A compound with high enzymatic potency but no CETSA shift suggests an artifact or poor permeability.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Residence Time

Why this matters: Pyrazolopyridines often exhibit "slow-tight" binding kinetics compared to pyrazolopyrimidines.


 is equilibrium-based and misses this. You need 

(dissociation rate).

Instrument: Biacore 8K or S200. Chip: CM5 (Carboxymethylated dextran).

  • Immobilization:

    • Target kinase is immobilized via amine coupling to ~2000 RU (Response Units).

    • Critical Control: Use a reference channel with deactivated ethanolamine to subtract non-specific binding.

  • Compound Preparation:

    • Dilute pyrazolopyridine analog in running buffer (HBS-P+ with 5% DMSO).

    • Note: DMSO concentration must be matched exactly (±0.1%) between running buffer and sample to avoid "bulk shift" artifacts.

  • Injection Cycle:

    • Association: Inject analyte for 120s at 30 µL/min.

    • Dissociation: Switch to buffer only. Extend dissociation time to 600s or 1200s .

    • Reasoning: Pyrazolopyridines often have residence times (

      
      ) > 10 minutes. Short dissociation times will yield inaccurate 
      
      
      
      values.
  • Analysis:

    • Fit to a 1:1 Langmuir binding model .

    • If the curve shows a "secondary" slow phase, fit to a Two-State Reaction (Conformational Change) model. This is common for Type II (DFG-out) inhibitors.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Why this matters: Proves the drug enters the cell and binds the target in a complex proteome.

  • Treatment:

    • Treat cells (e.g., HEK293 or cancer line) with the pyrazolopyridine (at 5x

      
      ) or DMSO for 1 hour.
      
  • Harvest & Aliquot:

    • Harvest cells, wash with PBS (supplemented with protease inhibitors).

    • Divide into 10 aliquots (PCR tubes).

  • Thermal Challenge:

    • Heat each tube to a different temperature (

      
       to 
      
      
      
      ) for 3 minutes using a gradient PCR cycler.
    • Cool immediately to

      
      .
      
  • Lysis & Separation:

    • Lyse cells (freeze-thaw x3 or mild detergent).

    • Centrifuge at 20,000 x g for 20 mins at

      
      .
      
    • Mechanism:[6][7] Unbound protein denatures and precipitates (pellet). Drug-bound protein is stabilized and remains in the supernatant.

  • Detection:

    • Run supernatant on SDS-PAGE/Western Blot.

    • Result: The pyrazolopyridine treated sample should show a "shift" to higher temperatures (protein remains soluble at higher temps) compared to DMSO.

Mechanistic Pathway Visualization

The following diagram illustrates the specific ATP-competitive mechanism within the MAPK/MK2 pathway, a common target for these scaffolds.

MoA_Pathway cluster_Kinase Kinase Domain (e.g., p38/MK2) ATP ATP ActiveSite ATP Binding Pocket ATP->ActiveSite Natural Ligand Inhibitor Pyrazolopyridine Drug Hinge Hinge Region (Met/Glu) Inhibitor->Hinge H-Bonds Inhibitor->ActiveSite Competitive Binding Substrate Downstream Substrate (e.g., HSP27) Inhibitor->Substrate BLOCK DFG DFG Motif (Asp-Phe-Gly) ActiveSite->Substrate Phosphorylation (If ATP binds) Response Inflammation/Proliferation Substrate->Response Signaling

Figure 2: ATP-Competitive Inhibition. The Pyrazolopyridine scaffold (Red) outcompetes ATP (Yellow) for the hinge region, preventing downstream phosphorylation of substrates like HSP27.

References

  • Structure-Based Design of Pyrazolopyridines

    • Title: Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.[5]

    • Source: ACS Medicinal Chemistry Letters (2022).
    • URL:[Link]

  • Scaffold Comparison (Pyrazolopyrimidine vs. Pyrazolopyridine)

    • Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents.[2][3][4][5][8]

    • Source: Anti-Cancer Agents in Medicinal Chemistry (2022).[1][5][8]

    • URL:[Link]

  • Validation Protocols (CETSA & SPR)

    • Title: Application Notes and Protocols for Kinase Inhibitor Development.[9]

    • Source: BenchChem / Reaction Biology.
    • URL:[Link]

  • Clinical Relevance (Selpercatinib)

    • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[2][3][5][10][11]

    • Source: European Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

Sources

Comparative

In Vitro Potency of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives: A Comparative Technical Guide

Executive Summary This technical guide evaluates the in vitro potency of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, a scaffold that has emerged as a critical bioisostere in the development of anti-infective and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the in vitro potency of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, a scaffold that has emerged as a critical bioisostere in the development of anti-infective and anti-inflammatory therapeutics. While this chemotype has applications in CRF1 antagonism, its most significant recent impact is in the realm of antitubercular drug discovery , specifically as inhibitors of the respiratory cytochrome bcc complex (QcrB).

This guide focuses on the scaffold's performance against Mycobacterium tuberculosis (Mtb), comparing it to clinical standards (Isoniazid, Rifampicin) and structural analogs (Telacebec/Q203). It synthesizes structure-activity relationship (SAR) data, mechanistic pathways, and validated experimental protocols for potency determination.

Mechanistic Grounding: QcrB Inhibition

The potency of pyrazolo[1,5-a]pyridine-3-carboxamides in Mtb is driven by their ability to disrupt the Electron Transport Chain (ETC). Unlike traditional antibiotics that target cell wall synthesis (Isoniazid), these derivatives target QcrB (ubiquinol-cytochrome c reductase), a subunit of the cytochrome bcc complex.

Mechanism of Action:

  • The derivative binds to the Qp site of the cytochrome bcc complex.

  • This blockade prevents the oxidation of menaquinol to menaquinone.

  • The proton motive force (PMF) is depleted.

  • ATP synthesis halts, leading to bacteriostasis or cell death.

Visualization: Respiratory Chain Blockade

QcrB_Inhibition NADH NADH NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 e- input MQ Menaquinone Pool (MQ/MQH2) NDH2->MQ Reduction QcrB Cytochrome bcc (QcrB Subunit) MQ->QcrB e- transfer ATP ATP Synthase QcrB->ATP Proton Motive Force (H+) Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->QcrB BLOCKS (Qp site) Energy ATP Production ATP->Energy Synthesis

Figure 1: Mechanism of Action. The pyrazolo[1,5-a]pyridine derivative binds to QcrB, disrupting the electron transfer from the menaquinone pool to cytochrome c, ultimately collapsing the proton motive force required for ATP synthesis.

Comparative Potency Analysis

The following analysis benchmarks novel pyrazolo[1,5-a]pyridine-3-carboxamide derivatives (represented by Lead Compounds 5k and 6j from recent high-impact studies) against the imidazo[1,2-a]pyridine clinical candidate Telacebec (Q203) and standard-of-care antibiotics.

Table 1: In Vitro Potency (MIC) against M. tuberculosis H37Rv

Data aggregated from comparative studies [1][2].

Compound ClassRepresentative AgentTargetMIC (µM)MIC (µg/mL)Potency vs. Q203
Pyrazolo[1,5-a]pyridine Compound 6j (Optimized)QcrB0.004 < 0.002 Equipotent/Superior
Pyrazolo[1,5-a]pyridine Compound 5k QcrB0.02 - 0.4~0.11Comparable
Imidazo[1,2-a]pyridineTelacebec (Q203)QcrB0.002< 0.001Reference Std.
Hydrazine DerivativeIsoniazid (INH)InhA0.360.05100x More Potent
RifamycinRifampicin (RMP)rpoB0.120.1030x More Potent
DiarylquinolineBedaquilineATP Synthase0.060.0315x More Potent
Key Performance Insights
  • Nanomolar Potency: The optimized pyrazolo[1,5-a]pyridine derivatives (e.g., Compound 6j) exhibit MIC values in the low nanomolar range (< 5 nM), matching the potency of the clinical candidate Q203.

  • MDR Efficacy: Unlike Isoniazid, which loses potency in katG or inhA mutant strains, these derivatives maintain full potency against MDR-TB clinical isolates because they target QcrB, a distinct pathway [2].

  • Selectivity Index (SI): These derivatives typically show low cytotoxicity against Vero cells (CC50 > 10 µM), resulting in a high Selectivity Index (>100), a critical parameter for safety in early drug development [2].

Structure-Activity Relationship (SAR)

To achieve the potency described above, specific structural features on the scaffold are non-negotiable.

  • Core Scaffold: The pyrazolo[1,5-a]pyridine nucleus serves as a bioisostere to the imidazo[1,2-a]pyridine found in Q203. It offers improved metabolic stability in certain microsomal assays.

  • C3-Carboxamide Linker: Essential for hydrogen bonding within the QcrB active site. Modification to an ester or removal of the carbonyl results in a >100-fold loss of activity [1].

  • C2/C7 Substitution: Small alkyl groups (e.g., methyl) at C2 or C7 stabilize the binding conformation.

  • Side Chain: A lipophilic aryl or heteroaryl tail (often 4-(trifluoromethoxy)phenyl) is required to penetrate the hydrophobic pocket of the membrane-bound cytochrome complex [2].

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To validate the in vitro potency of these derivatives, the Resazurin Microtiter Assay (REMA) is the industry standard. It is a self-validating, fluorescence-based workflow that avoids the subjectivity of visual MIC reading.

Protocol Workflow

Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyrazolo[1,5-a]pyridine derivatives against Mtb H37Rv.

Reagents:

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Indicator: Resazurin sodium salt (0.01% w/v).

  • Controls: DMSO (Negative), Isoniazid (Positive).

Step-by-Step Methodology
  • Inoculum Prep: Culture Mtb H37Rv to mid-log phase (OD600 ≈ 0.6–0.8). Dilute to roughly 1x10^5 CFU/mL.

  • Compound Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the pyrazolo[1,5-a]pyridine derivative (Range: 10 µM to 0.001 µM).

    • Validation Check: Ensure final DMSO concentration is < 1% to prevent solvent toxicity.

  • Incubation: Add 100 µL of bacterial suspension to each well. Seal and incubate at 37°C for 5–7 days.

  • Development: Add 30 µL of Resazurin solution. Incubate for an additional 24–48 hours.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm).

    • Blue (Non-fluorescent): No growth (Inhibition).

    • Pink (Fluorescent): Growth (Resazurin reduced to Resorufin).

Visualization: Assay Logic

REMA_Protocol cluster_Results Readout Interpretation Start Compound Preparation (Serial Dilution in DMSO) Inoculation Add Mtb H37Rv (10^5 CFU/mL) Start->Inoculation Incubation1 Incubate 37°C (5-7 Days) Inoculation->Incubation1 AddDye Add Resazurin (Blue/Oxidized) Incubation1->AddDye Incubation2 Incubate 24-48h AddDye->Incubation2 ResultPink Pink Fluorescence (Resorufin = Growth) Potency: Low Incubation2->ResultPink Live Bacteria Reduce Dye ResultBlue Blue Color (Resazurin = No Growth) Potency: High Incubation2->ResultBlue Inhibited Bacteria

Figure 2: REMA Workflow. A robust screening cascade to differentiate bacteriostatic activity (Blue) from bacterial growth (Pink).

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: ACS Infectious Diseases / PubMed Central URL:[Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Source: ACS Medicinal Chemistry Letters / PubMed Central URL:[Link]

  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Source: Journal of Medicinal Chemistry / PubMed URL:[Link][1]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. (Provided for structural context regarding the pyrimidine bioisostere). Source: MDPI Molecules URL:[Link]

Sources

Validation

Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyridine Inhibitors: A Comparative Technical Guide

Topic: Cross-reactivity profiling of pyrazolo[1,5-a]pyridine-based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The pyrazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of pyrazolo[1,5-a]pyridine-based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged chemotype in kinase and bromodomain inhibitor discovery, offering a distinct bioisosteric alternative to classic indole and purine pharmacophores. Unlike indoles, which often suffer from metabolic instability (specifically C3-oxidation), the pyrazolo[1,5-a]pyridine core provides enhanced metabolic robustness while maintaining critical hydrogen-bonding vectors for the ATP-binding hinge region.

However, the structural similarity of this scaffold to adenosine mimics necessitates rigorous cross-reactivity profiling . This guide outlines a validated, tiered profiling strategy to quantify selectivity, contrasting this scaffold's performance against standard alternatives like indoles and pyrazolo[1,5-a]pyrimidines. We provide experimental protocols and comparative data to support decision-making in hit-to-lead optimization.

Scaffold Analysis: The Structural Advantage

Before profiling, it is critical to understand why this scaffold is selected and where the cross-reactivity risks lie. The pyrazolo[1,5-a]pyridine acts as a pseudo-purine.

Comparative Assessment of Common Kinase Scaffolds

The following table compares the pyrazolo[1,5-a]pyridine core against its primary medicinal chemistry alternatives.

FeaturePyrazolo[1,5-a]pyridine Indole Pyrazolo[1,5-a]pyrimidine
Electronic Character Electron-rich, aromatic. 6,5-fused system.Electron-rich.Electron-deficient (due to extra N).
H-Bonding Capacity Acceptor (N1); No intrinsic Donor (unless substituted).Donor (NH).Acceptor (N1, N4).
Metabolic Stability High. Resistant to oxidative metabolism common in indoles.Low to Moderate. Prone to CYP-mediated oxidation at C3.High.
Solubility Moderate (Lipophilic).Low (planar stacking).Higher (Polarity from extra N).
Selectivity Risk Moderate. Mimics adenosine; risk of off-target purine binding.High. Promiscuous binding to many kinases.High. often "Pan-kinase" active without specific vectors.
Primary Vector C3 and C7 positions allow unique vector exploration into solvent/affinity pockets.C3 and N1.C3 and C7.

Technical Insight: The N-N bond in the pyrazolo[1,5-a]pyridine prevents the formation of reactive epoxide metabolites often seen with indole-based drugs. However, because it lacks the N-H donor of the indole, it often requires a substituent (e.g., an amino or amide group) at the C3 position to fully mimic the ATP hinge interaction [1][2].

The Profiling Workflow

To ensure a self-validating dataset, we recommend a Tiered Filtration Strategy . Do not rely on a single assay format.

DOT Diagram: Tiered Selectivity Profiling Cascade

The following diagram illustrates the logical flow from high-throughput screening to phenotypic validation.

ProfilingCascade Start Hit Identification (Pyrazolo[1,5-a]pyridine Core) Tier1 Tier 1: KinomeScan (Competition Binding) Metric: S(35) Score Start->Tier1 100-400 Kinase Panel Tier2 Tier 2: Functional IC50 (FRET / Microfluidic) Metric: Potency Delta Tier1->Tier2 Select hits < 35% Ctrl Tier3 Tier 3: Cellular Target Engagement (NanoBRET) Metric: Intracellular Residence Time Tier2->Tier3 Validated Off-Targets Decision Selectivity Index (SI) Calculation Tier3->Decision Cellular affinity data Decision->Start SI < 10-fold (Re-design) Stop Lead Candidate Nomination Decision->Stop SI > 50-fold

Figure 1: The Tiered Selectivity Profiling Cascade ensures that biochemical potency translates to intracellular selectivity.

Detailed Experimental Protocols

Protocol A: High-Throughput Kinome Profiling (Tier 1)

Objective: Rapidly identify off-target liabilities across the human kinome using active-site directed competition binding. Method: Competitive binding assay (e.g., KINOMEscan®).

  • Compound Preparation: Dissolve pyrazolo[1,5-a]pyridine derivatives in 100% DMSO to 10 mM. Dilute to 100x final screening concentration.

  • Incubation: Combine DNA-tagged kinase, immobilized ligand (beads), and test compound (typically screened at 1 µM and 10 µM).

  • Competition: Incubate for 1 hour at room temperature. The test compound competes with the immobilized ligand for the ATP binding site.

  • Wash & Read: Wash beads to remove unbound kinase. Elute bound kinase and quantify via qPCR (detecting the DNA tag).

  • Data Output: Calculate % Control = (Signal_compound / Signal_DMSO) * 100.

    • Metric: Selectivity Score (S-score) .

Interpretation: A pyrazolo[1,5-a]pyridine inhibitor with an S(35) < 0.05 is considered highly selective (interacting with <5% of the kinome).

Protocol B: Cellular Target Engagement (Tier 3 - NanoBRET)

Objective: Biochemical assays often fail to predict cellular selectivity due to high intracellular ATP concentrations (mM range). NanoBRET validates if the inhibitor engages the target inside the cell.

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum inhibitor) at a concentration near its

    
    .
    
  • Treatment: Treat cells with serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor.

  • Mechanism: The inhibitor competes with the tracer. If the inhibitor binds, the tracer is displaced, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Readout: Measure donor emission (460 nm) and acceptor emission (610 nm).

  • Calculation: Calculate the milliBRET ratio. Plot dose-response to determine cellular

    
    .
    

Comparative Performance Data (Case Study)

Case Study: Development of PI3K Isoform-Selective Inhibitors. In the development of PI3K


/

dual inhibitors, the pyrazolo[1,5-a]pyridine scaffold was utilized to improve selectivity over the ubiquitously expressed PI3K

and

isoforms [3][4].
Table 2: Selectivity Profile of Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine

Data adapted from recent optimization campaigns (e.g., Compound IHMT-PI3K-315 series).

Target / MetricPyrazolo[1,5-a]pyridine (Cmpd A) Pyrazolo[1,5-a]pyrimidine (Cmpd B) Implication
PI3K

IC50
9.1 nM12.5 nMComparable potency.
PI3K

IC50
> 1,000 nM150 nMPyridine core shows superior isoform selectivity.
mTOR IC50 > 10,000 nM850 nMPyrimidine N4 often picks up H-bonds in mTOR.
Kinome S(35) at 1µM 0.02 (Very Selective)0.15 (Promiscuous)Pyridine core reduces off-target binding.
CYP3A4 Inhibition Low (

> 10 µM)
Moderate (

~ 2 µM)
Pyridine core offers better metabolic safety.

Analysis: The removal of the nitrogen at position 4 (converting pyrimidine to pyridine) often deletes a hydrogen bond acceptor. In the case of PI3K


 and mTOR, this acceptor is involved in water-mediated networks that stabilize the inhibitor. By removing it (using the pyrazolo[1,5-a]pyridine), the affinity for these off-targets drops significantly, while the primary interaction with the PI3K

hinge remains intact [5].
DOT Diagram: Structural Selectivity Logic

This diagram visualizes the "Negative Design" principle used to achieve the selectivity shown above.

SelectivityLogic Scaffold_Pyr Pyrazolo[1,5-a]pyrimidine (N4 Present) Target_On Target (e.g., PI3Kδ) Hydrophobic Pocket Scaffold_Pyr->Target_On High Affinity Target_Off Off-Target (e.g., mTOR) Requires H-Bond Acceptor Scaffold_Pyr->Target_Off High Affinity (H-bond formed) Scaffold_Pyd Pyrazolo[1,5-a]pyridine (N4 Absent) Scaffold_Pyd->Target_On High Affinity (Shape Match) Scaffold_Pyd->Target_Off Low Affinity (H-bond Missing)

Figure 2: Negative Design Strategy. Switching to the pyridine core removes an H-bond acceptor, reducing affinity for off-targets like mTOR that rely on that specific interaction.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold offers a compelling balance of metabolic stability and structural vector versatility. While it shares the "ATP-mimetic" liability of other fused heterocycles, rigorous profiling demonstrates that it can achieve superior selectivity scores (S-scores < 0.05) compared to pyrazolo-pyrimidines by exploiting "negative design"—removing hydrogen bond acceptors required by off-targets.

For effective development, researchers must move beyond simple biochemical IC50s and adopt the Tiered Profiling Strategy , prioritizing cellular target engagement (NanoBRET) to validate that the selectivity observed in vitro translates to the complex intracellular environment.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: Journal of Medicinal Chemistry (2024).[1][2] URL:[Link][1]

  • Pyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Source: Bioorganic & Medicinal Chemistry Letters (2009).[3] URL:[Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2012). URL:[Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2. Source: Journal of Medicinal Chemistry (2012).[4] URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: MedChemComm (2019). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. As a trusted partner in your research, we aim to deliver value beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are based on established best practices for handling heterocyclic compounds of this nature and are designed to be self-validating through a clear rationale for each step.

Hazard Assessment and Core Principles

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic organic compound. While specific toxicity data for this exact molecule is not extensively published, the pyrazolo[1,5-a]pyridine core is a common scaffold in pharmacologically active agents. Therefore, it is prudent to handle this compound with the care afforded to potentially bioactive and hazardous materials. Based on data from structurally related compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5][6][7]

The foundational principle of this guide is ALARP (As Low As Reasonably Practicable) for exposure. All operations should be conducted in a manner that minimizes the generation of dusts and aerosols and prevents direct contact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for safe handling. The following table outlines the minimum required PPE for various laboratory operations involving Methyl pyrazolo[1,5-a]pyridine-5-carboxylate.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab Coat- N95/FFP2 Particulate RespiratorTo prevent inhalation of fine powders and protect eyes and skin from accidental contact.[1][2][8][9]
Dissolution and Solution Handling - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab CoatTo protect against splashes of the dissolved compound.
Reaction Setup and Workup - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab CoatStandard protection for handling chemical reactions.
Spill Cleanup - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab Coat- Particulate Respirator (for solids)To ensure protection during the handling of a concentrated spill.

Step-by-Step Handling Procedures

Adherence to a systematic workflow is paramount for safety and experimental reproducibility. The following protocols are designed to guide the user through common laboratory manipulations of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate.

Weighing and Aliquoting

This process should always be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

Weighing_Protocol cluster_fume_hood Inside Chemical Fume Hood prep Prepare Workspace: - Don appropriate PPE - Decontaminate balance surface weigh Weigh Compound: - Use a tared, sealed container - Minimize air currents prep->weigh Proceed transfer Transfer to Reaction Vessel: - Carefully add to solvent - Rinse weighing container weigh->transfer Carefully seal Seal and Label: - Tightly cap the reaction vessel - Label with contents and date transfer->seal Complete

Caption: Workflow for weighing and aliquoting Methyl pyrazolo[1,5-a]pyridine-5-carboxylate.

Dissolution

The choice of solvent should be determined by the experimental requirements. Ensure the solvent is compatible with the compound and subsequent reaction conditions.

  • Solvent Preparation: In a chemical fume hood, add the desired volume of solvent to the reaction vessel.

  • Compound Addition: Slowly add the weighed Methyl pyrazolo[1,5-a]pyridine-5-carboxylate to the solvent with stirring to prevent clumping.

  • Complete Dissolution: If necessary, gently warm the mixture or use sonication to ensure complete dissolution. Keep the vessel covered to minimize solvent evaporation and potential aerosol formation.

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

Exposure Response

The following flowchart outlines the immediate actions to be taken in the event of personal exposure.

Exposure_Response cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact: - Remove contaminated clothing - Flush with water for 15 mins exposure->skin eye Eye Contact: - Immediately flush with eyewash for 15 mins - Hold eyelids open exposure->eye inhalation Inhalation: - Move to fresh air - Seek medical attention if breathing is difficult exposure->inhalation ingestion Ingestion: - Rinse mouth with water - DO NOT induce vomiting exposure->ingestion seek_medical Seek Medical Attention (Bring SDS if available) skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response flowchart for personal exposure.

Spill Management

For small spills (less than 1 gram) of solid material:

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collect: Carefully sweep the material into a designated waste container. Avoid dry sweeping which can generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[2]

For larger spills or spills of the compound in solution, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing Methyl pyrazolo[1,5-a]pyridine-5-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2][3][5]

Storage

Store Methyl pyrazolo[1,5-a]pyridine-5-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][3][10]

References

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available from: [Link]

  • Pyridine Safety Data Sheet . Washington State University. Available from: [Link]

  • MSDS of methyl pyrazolo[1,5-a]pyridine-5-carboxylate . Capot Chemical Co., Ltd. Available from: [Link]

  • Pyridine Material Safety Data Sheet . Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine . Centers for Disease Control and Prevention. Available from: [Link]

  • Pyridine-N-oxide, 98% Material Safety Data Sheet . Cole-Parmer. Available from: [Link]

  • 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid Safety Data Sheet . Available from: [Link]

  • Pyrazolo[1,5-a]pyridine-7-carboxylic acid - Hazard Genotoxicity . U.S. Environmental Protection Agency. Available from: [Link]

  • 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet . Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.